Valethamate
Description
Structure
3D Structure
Properties
CAS No. |
16376-74-2 |
|---|---|
Molecular Formula |
C19H32NO2+ |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |
InChI |
InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1 |
InChI Key |
UPPMZCXMQRVMME-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |
Other CAS No. |
16376-74-2 |
Synonyms |
Epidosin N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide valethamate valethamate bromide |
Origin of Product |
United States |
Foundational & Exploratory
Valethamate Bromide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of valethamate bromide, a quaternary ammonium compound with anticholinergic and antispasmodic properties. This document details the chemical pathways for its synthesis, methodologies for its characterization, and presents available quantitative data in a structured format.
Synthesis of this compound Bromide
The most common and well-documented method for the synthesis of this compound bromide is a two-step process involving an initial esterification reaction followed by a quaternization step.[1] An alternative synthetic route has also been described starting from benzyl cyanide.[2][3]
Two-Step Synthesis Pathway
The primary synthetic route involves the esterification of 2-phenyl-3-methylvaleric acid with 2-(diethylamino)ethanol to form the intermediate ester. This is followed by the quaternization of the tertiary amine group of the ester with methyl bromide to yield the final product, this compound bromide.[1]
References
Valethamate's Mechanism of Action in Smooth Muscle: An In-depth Technical Guide
Abstract: Valethamate is a quaternary ammonium compound recognized for its antispasmodic and anticholinergic properties, primarily utilized in clinical settings to manage visceral spasms and to facilitate cervical dilation during labor.[1][2] This technical guide provides a comprehensive examination of the core mechanism of action of this compound on smooth muscle. It details the dual neurotropic and musculotropic effects, delineates the underlying signaling pathways, presents quantitative pharmacological data, and outlines key experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of smooth muscle physiology and pharmacology.
Core Mechanism of Action
This compound bromide induces smooth muscle relaxation through a dual mechanism of action: a primary anticholinergic (neurotropic) effect and a secondary direct musculotropic (spasmolytic) effect.[3]
Anticholinergic (Neurotropic) Action
The principal mechanism of this compound is its function as a competitive antagonist at muscarinic acetylcholine (ACh) receptors located on the surface of smooth muscle cells.[1][4] By blocking these receptors, particularly the M2 and M3 subtypes prevalent in uterine, gastrointestinal, and urinary bladder tissues, this compound inhibits the physiological actions of acetylcholine.[1] Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system responsible for initiating smooth muscle contraction.[5][6] Its inhibition by this compound leads to the relaxation of these muscles, which is the foundation of the drug's therapeutic antispasmodic effects.[1][4] Studies on isolated ileum preparations from goats and guinea pigs have characterized this antagonism as non-competitive.[3]
Musculotropic (Spasmolytic) Action
In addition to its receptor-blocking activity, this compound is reported to exert a direct relaxant effect on the smooth muscle itself, an action that is independent of muscarinic receptor antagonism.[3][7] This musculotropic effect may involve the modulation of intracellular calcium ion (Ca2+) signaling pathways, such as interfering with calcium influx, which is crucial for the contractile process.[3][8] This direct action contributes to its overall spasmolytic efficacy.
Signaling Pathways
The relaxation of smooth muscle by this compound is best understood by first examining the acetylcholine-induced contraction pathway it inhibits.
Acetylcholine-Induced Smooth Muscle Contraction
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade via Gq proteins.[1] This activation stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular Ca2+.[1] The resulting increase in cytosolic Ca2+ concentration leads to its binding with the protein calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains.[8] This phosphorylation event enables the cross-bridge cycling between myosin heads and actin filaments, culminating in muscle contraction.[1][8]
Inhibition by this compound
This compound, acting as a competitive antagonist, physically blocks acetylcholine from binding to the M3 muscarinic receptor. This blockade prevents the initiation of the entire downstream signaling cascade, thereby inhibiting the increase in intracellular calcium and subsequent muscle contraction, resulting in smooth muscle relaxation.[1]
Caption: this compound blocks the M3 receptor, inhibiting the ACh-induced signaling cascade for contraction.
Quantitative Pharmacological Data
The antagonist potency of this compound is quantified by its pA2 value, which is the negative logarithm of the antagonist concentration required to double the agonist concentration to produce the same effect. A higher pA2 value signifies greater antagonist potency.
| Tissue Preparation | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Antagonism Type | Reference |
| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.12 | Non-competitive | [3][9] |
| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | Non-competitive | [3] |
| Isolated Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 | Competitive | [9] |
Experimental Protocols
The dual mechanism of this compound can be elucidated using specific in-vitro organ bath experiments.
Protocol for Assessing Anticholinergic (Neurotropic) Activity
This protocol quantifies the ability of this compound to antagonize agonist-induced contractions in isolated smooth muscle tissue.
-
Objective: To determine the pA2 value of this compound against an agonist like acetylcholine.
-
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution (PSS): Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Apparatus: Isolated organ bath system with an isotonic transducer.
-
Agonist: Acetylcholine solution.
-
Antagonist: this compound bromide solutions at various concentrations.
-
-
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ bath containing PSS under a resting tension of ~1 g.[9]
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the PSS being changed every 15 minutes.
-
Agonist Concentration-Response Curve (CRC): A cumulative CRC for acetylcholine is established by adding increasing concentrations to the bath and recording the contractions until a maximal response is achieved.[9]
-
Antagonist Incubation: The tissue is washed to remove the agonist and restore the baseline. A specific concentration of this compound is then added to the bath and allowed to incubate for a predetermined period (e.g., 30 minutes).[9]
-
Second CRC: Following incubation, a second cumulative CRC for acetylcholine is generated in the presence of this compound.
-
Data Analysis: The process is repeated with different concentrations of this compound. The dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value.
-
Protocol for Assessing Direct Musculotropic (Spasmolytic) Activity
This protocol evaluates the direct relaxant effect of this compound on smooth muscle pre-contracted by a receptor-independent stimulus.
-
Objective: To measure the direct relaxant effect of this compound on smooth muscle contracted with high potassium chloride (KCl).
-
Materials:
-
Tissue: Freshly isolated rat uterus or aorta.[3]
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1), maintained at 37°C and aerated with carbogen.[3]
-
High K+ PSS: Krebs-Henseleit solution where NaCl is isotonically replaced with KCl to induce depolarization and contraction.
-
Apparatus: Isolated organ bath system with an isotonic or isometric transducer.
-
-
Methodology:
-
Tissue Preparation and Equilibration: The tissue strip is mounted in the organ bath, equilibrated under appropriate resting tension (e.g., 1 g for uterus) for 60-90 minutes, with regular washes.[3]
-
Viability Check: Tissue viability is confirmed by inducing a contraction with high K+ PSS. The tissue is then washed to return to baseline.
-
Induction of Sustained Contraction: A stable, sustained contraction is induced by replacing the normal PSS with high K+ PSS.[3]
-
Cumulative Relaxation Response: Once the contraction plateaus, cumulative concentrations of this compound are added to the organ bath. The resulting relaxation at each concentration is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tone. An IC50 value (concentration causing 50% relaxation) can be calculated to quantify the musculotropic potency.
-
Caption: In-vitro workflow for determining the anticholinergic potency (pA2 value) of this compound.
Clinical Applications and Considerations
The primary clinical application of this compound's smooth muscle relaxant properties is in obstetrics to facilitate cervical dilation and shorten the duration of labor.[5][7] It is also used to treat pain from smooth muscle spasms in the gastrointestinal and urogenital tracts.[4][10] As an anticholinergic agent, this compound is associated with side effects such as dry mouth, blurred vision, tachycardia, and urinary retention.[5] While some studies report efficacy in shortening labor, the literature contains conflicting results regarding its overall benefit.
Conclusion
This compound bromide is a potent smooth muscle relaxant that operates through a well-characterized dual mechanism. Its primary action as a non-competitive antagonist at muscarinic acetylcholine receptors effectively inhibits parasympathetic-mediated smooth muscle contraction. This neurotropic effect is complemented by a direct musculotropic action that further contributes to its spasmolytic properties. A thorough understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental protocols, is essential for the continued research and development of antispasmodic therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. What is this compound Bromide used for? [synapse.patsnap.com]
- 6. 1mg.com [1mg.com]
- 7. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 9. benchchem.com [benchchem.com]
- 10. medindia.net [medindia.net]
Valethamate Bromide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valethamate bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties, primarily utilized in obstetrics to facilitate cervical dilation during labor. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound bromide. While its pharmacodynamic profile as a muscarinic receptor antagonist is well-understood, there is a notable scarcity of quantitative pharmacokinetic data in publicly available literature. This document summarizes the existing knowledge, details relevant experimental protocols, and presents signaling pathways and workflows to support further research and development.
Pharmacodynamics
Mechanism of Action
This compound bromide functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2][3][4] By blocking these receptors, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction.[1][2][3] This antagonism results in the relaxation of smooth muscles, which is the basis for its therapeutic applications.[1][2][3] The primary targets are believed to be the M2 and M3 muscarinic receptor subtypes, which are prevalent in the smooth muscle tissues of the uterus, gastrointestinal tract, and urinary bladder.[4]
Signaling Pathway
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade mediated by Gq proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ levels leads to the binding of calcium to calmodulin. The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction. This compound bromide, by competitively blocking the M3 receptor, inhibits this entire signaling cascade, leading to smooth muscle relaxation.[4]
Pharmacokinetics
Quantitative pharmacokinetic data for this compound bromide in humans is limited in the available scientific literature. The following sections summarize the known information.
Absorption
Following intramuscular (IM) administration, the onset of action of this compound bromide is relatively rapid, with effects typically observed within 15 to 30 minutes.[1] After subcutaneous injection in rats, maximum blood concentration is reached between 1 to 2 hours.[5] Oral administration in rats resulted in a less defined peak blood concentration.[5]
Distribution
In rats, after subcutaneous injection, this compound bromide was found to be distributed to the kidney, liver, intestine, and stomach.[5]
Metabolism
This compound bromide is metabolized, likely in the liver.[6] Studies in rats suggest that it may be partly metabolized to lipid-soluble compounds.[5]
Excretion
After subcutaneous injection in rats, 57% of the administered dose was excreted in the urine and 30% in the feces within 48 hours.[5] In humans, after intramuscular administration, 42.5% to 47.5% of the dose was excreted in the urine within 24 hours.[5] Oral administration in both rats and humans resulted in a much lower urinary excretion of the drug (4-5% in rats and 2.7-5.5% in humans), suggesting poor oral absorption.[5]
Pharmacokinetic Parameters
A summary of the limited available pharmacokinetic data is presented in Table 1.
| Parameter | Species | Route of Administration | Value | Reference |
| Time to Peak Concentration (Tmax) | Rat | Subcutaneous | 1 - 2 hours | [5] |
| Urinary Excretion (24h) | Human | Intramuscular | 42.5 - 47.5% | [5] |
| Urinary Excretion (48h) | Human | Oral | 2.7 - 5.5% | [5] |
| Urinary Excretion (48h) | Rat | Subcutaneous | 57% | [5] |
| Fecal Excretion (48h) | Rat | Subcutaneous | 30% | [5] |
| Plasma Half-life (t1/2) | Human | Intramuscular | 4 hours | [6] |
Clinical Efficacy in Augmentation of Labor
The clinical efficacy of this compound bromide in shortening the duration of labor is a subject of conflicting reports in the literature. Several studies have investigated its effect on the duration of the active phase of labor and the rate of cervical dilation, with some showing a significant reduction and others finding no significant difference compared to placebo or other antispasmodics. A summary of findings from various clinical studies is presented in Table 2.
| Study | Drug Regimen | Comparison Group | Key Findings | Reference |
| Singh et al. (2009) | This compound bromide | Drotaverine, Placebo | Mean injection-delivery time was 206.5 min for this compound, 183.2 min for Drotaverine, and 245 min for placebo. The rate of cervical dilation was 2.4 cm/h for this compound, 3.0 cm/h for Drotaverine, and 1.9 cm/h for placebo. | [7] |
| Batukan et al. (2006) | 8 mg this compound bromide IM every hour for 3 doses | Placebo | The active phase of labor was significantly shorter in the this compound group (200.2 ± 88.3 min) compared to the placebo group (267.2 ± 131.3 min). This effect was significant in primiparas but not in multiparas. | [8] |
| Kuruvila et al. (1992) | This compound bromide IM | Normal saline | No significant difference was observed in the rate of cervical dilatation between the this compound and placebo groups. | [9] |
| Köstü et al. (2015) | This compound bromide | Placebo | The duration of the active phase of labor was not significantly different between the this compound group (225 min) and the placebo group (219 min). | [10] |
| Palii et al. (2013) | 8 mg this compound bromide IV every 30 min (max 6 doses) | 40 mg Drotaverine IV every 2 hours (max 3 doses) | The rate of cervical dilatation was 1.44 cm/hour in primigravidae and 2.19 cm/hour in multigravidae with this compound, compared to 1.92 cm/hour and 2.58 cm/hour with Drotaverine, respectively. | [11] |
Experimental Protocols
Quantification of this compound Bromide in Pharmaceutical Formulations by RP-HPLC
This protocol describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound bromide.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound bromide reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: For injectable formulations, dilute the sample to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound bromide in the sample by comparing its peak area with the peak areas of the standard solutions.
-
In Vitro Smooth Muscle Relaxation Assay
This protocol is designed to assess the relaxant effect of this compound bromide on isolated smooth muscle tissue.
-
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat uterus)
-
Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Isotonic transducer and data acquisition system.
-
Agonist (e.g., Acetylcholine)
-
This compound bromide solutions of varying concentrations.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Induce contraction of the smooth muscle by adding a standard concentration of an agonist (e.g., acetylcholine).
-
Once a stable contraction is achieved, add increasing concentrations of this compound bromide cumulatively to the organ bath.
-
Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by the agonist. Plot a concentration-response curve and calculate the IC50 value (the concentration of this compound bromide that causes 50% of the maximum relaxation).
-
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound bromide for muscarinic receptors.
-
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).
-
Unlabeled this compound bromide solutions of varying concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound bromide.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound bromide concentration. Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound bromide is an anticholinergic agent with a well-defined mechanism of action involving the blockade of muscarinic receptors, leading to smooth muscle relaxation. This pharmacodynamic effect is the rationale for its clinical use in obstetrics. However, the publicly available data on its pharmacokinetics is notably sparse, and clinical evidence regarding its efficacy in accelerating labor is conflicting. This guide has synthesized the available information and provided detailed experimental protocols to facilitate further research. A comprehensive understanding of the pharmacokinetic profile of this compound bromide is crucial for optimizing its therapeutic use and ensuring patient safety. Future research should focus on conducting robust pharmacokinetic studies in humans to fill the existing knowledge gaps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The metabolism of this compound bromide, 1 [inis.iaea.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Valethamate Bromide: A Technical Guide on Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valethamate bromide is a quaternary ammonium anticholinergic agent with notable antispasmodic properties. It is primarily employed in clinical settings to facilitate cervical dilation during labor and to manage visceral spasms.[1] This technical guide provides a comprehensive overview of the molecular structure of this compound bromide and its relationship to its pharmacological activity. The document details its mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors, presents available quantitative data on its efficacy, and outlines key experimental protocols for its pharmacological evaluation. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and analysis. While the pharmacodynamic profile of this compound bromide is well-characterized, a notable scarcity of publicly available quantitative data on its specific binding affinities to muscarinic receptor subtypes exists.[1][2]
Molecular Structure and Physicochemical Properties
This compound bromide is chemically known as N,N-Diethyl-N-methyl-2-[(3-methyl-2-phenylpentanoyl)oxy]ethanaminium bromide.[3] It is a quaternary ammonium compound, a structural feature crucial for its pharmacological activity.[4]
Chemical Structure:
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂BrNO₂ | [5] |
| Molecular Weight | 386.4 g/mol | [5] |
| CAS Number | 90-22-2 | [5] |
| IUPAC Name | diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium bromide | [5] |
| Solubility | Freely soluble in water, very soluble in alcohol, practically insoluble in ether. | [3] |
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[6][7] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[2] By blocking the binding of acetylcholine to these receptors on smooth muscle cells, this compound bromide inhibits the downstream signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.[8][9] This is particularly relevant in its clinical use for cervical dilation and in treating gastrointestinal spasms.[10][11] The primary targets are believed to be the M2 and M3 muscarinic receptor subtypes, which are prevalent in smooth muscle tissues.[1]
Signaling Pathway of Muscarinic M3 Receptor Antagonism by this compound Bromide
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to M3 muscarinic receptors on smooth muscle cells and the inhibitory effect of this compound bromide.
Caption: Signaling pathway of M3 muscarinic receptor antagonism.
Structure-Activity Relationship (SAR)
The molecular structure of this compound bromide contains several key features that are essential for its anticholinergic activity. The SAR for muscarinic antagonists is generally well-understood, and these principles can be applied to this compound.
-
Quaternary Ammonium Group: The positively charged quaternary ammonium group is a critical feature for binding to the anionic site of the muscarinic receptor.[12] This electrostatic interaction is a primary driver of the drug-receptor interaction.
-
Ester Linkage: The ester group is a common feature in many anticholinergic drugs and is believed to contribute to the binding to the receptor.[13]
-
Bulky Acyl Group: The 3-methyl-2-phenylpentanoyl group provides the necessary bulk to prevent the conformational change in the receptor that is required for agonism, thus leading to antagonistic activity. The presence of aromatic and aliphatic groups contributes to hydrophobic interactions within the receptor binding pocket.
-
Ethylene Bridge: The two-carbon chain separating the quaternary ammonium group and the ester moiety is a common structural motif in many cholinergic and anticholinergic drugs, providing an optimal distance for interaction with the receptor.
Due to a lack of publicly available data on the binding affinities (Ki or IC50 values) of this compound bromide and its analogs for the different muscarinic receptor subtypes, a more detailed quantitative SAR analysis is not possible at this time.[2]
Quantitative Data
In Vitro Antagonist Potency
The potency of this compound bromide as a muscarinic antagonist has been evaluated in isolated tissue preparations. The pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same effect, is a measure of antagonist potency.
| Tissue Preparation | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Source |
| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.12 | [14] |
| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | [14] |
| Isolated Guinea Pig Ileum | Acetylcholine | Atropine | 9.93 ± 0.04 | [14] |
| Isolated Guinea Pig Ileum | Acetylcholine | Dicyclomine | 9.39 ± 0.12 | [14] |
| Isolated Guinea Pig Ileum | Acetylcholine | Hyoscine | 9.46 ± 0.05 | [14] |
Clinical Efficacy in Labor
Clinical trials have investigated the efficacy of this compound bromide in accelerating cervical dilation during labor, with mixed results.
| Study | Intervention Group (this compound Bromide) | Control/Placebo Group | Outcome Measure | p-value | Source |
| Batukan et al. (Primiparas) | 210.3 ± 93.5 min | 287.1 ± 130.3 min | Duration of Active Phase of Labor | 0.015 | [5] |
| Batukan et al. (Multiparas) | 187.1 ± 81.4 min | 241.9 ± 131.1 min | Duration of Active Phase of Labor | 0.11 | [5] |
| Sharma et al. | 1.86 cm/h | 1.01 cm/h (Control) | Rate of Cervical Dilation | - | [15] |
| Kuruvila et al. | No significant difference | No significant difference | Rate of Cervical Dilation | > 0.05 | [10] |
Experimental Protocols
Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method to determine the binding affinity (Ki) of this compound bromide for muscarinic receptors.[11]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Cell membranes from tissues or cell lines expressing muscarinic receptors (e.g., CHO-K1 cells transfected with a specific muscarinic receptor subtype) are prepared by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound bromide.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
Isolated Tissue Organ Bath Experiment
This protocol describes a method to assess the antispasmodic activity of this compound bromide on an isolated smooth muscle preparation, such as the guinea pig ileum.[8][16]
Caption: Workflow for an isolated tissue organ bath experiment.
Detailed Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a set resting tension.
-
Contraction: A contractile agonist, such as acetylcholine, is added to the bath to induce a stable contraction.
-
Antagonist Addition: Once a stable contraction is achieved, cumulative concentrations of this compound bromide are added to the organ bath.
-
Data Recording: Changes in muscle tension are recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The data is used to generate a dose-response curve, from which the concentration of this compound bromide that causes 50% of the maximal relaxation (EC₅₀) or the pA₂ value can be determined.
Conclusion
This compound bromide is a well-established anticholinergic agent with a clear mechanism of action involving the competitive antagonism of muscarinic acetylcholine receptors. Its molecular structure, particularly the quaternary ammonium group and the bulky ester moiety, is well-suited for this activity. While its clinical efficacy in obstetrics is a subject of ongoing discussion with some conflicting evidence, in vitro studies confirm its potent antispasmodic properties.[5][10][15][16] A significant gap in the current understanding of this compound bromide's pharmacology is the lack of specific data on its binding affinities to the five muscarinic receptor subtypes. Further research in this area would be invaluable for a more complete structure-activity relationship profile and could inform the development of more selective antispasmodic agents. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. [Relations between anticholinergic effect and structure in alkane-alpha, omega-bis-ammonium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. brainkart.com [brainkart.com]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Anticholinergic Properties of Valethamate Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valethamate bromide is a quaternary ammonium anticholinergic agent utilized primarily for its antispasmodic effects, most notably in obstetrics to facilitate cervical dilation during labor.[1][2] Its mechanism of action is rooted in the competitive antagonism of muscarinic acetylcholine receptors, which mediate the physiological effects of the parasympathetic nervous system.[3] This technical guide provides a comprehensive overview of the anticholinergic properties of this compound bromide, detailing its mechanism of action, the associated signaling pathways, and standardized experimental protocols for its investigation. While this compound bromide is clinically established, a notable gap exists in the public domain regarding specific quantitative data on its binding affinities for individual muscarinic receptor subtypes. This guide, therefore, also serves as a framework for the requisite future research to fully characterize its pharmacological profile.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its pharmacological effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors.[3] These receptors are a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions, including smooth muscle contraction.[3][4] By binding to these receptors without activating them, this compound bromide prevents ACh from binding and initiating the downstream signaling cascades that lead to cellular responses such as muscle contraction.[3] This inhibitory action results in the relaxation of smooth muscles in various organs, including the uterus, cervix, and gastrointestinal tract.[1]
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-protein signaling pathways.[3][5] The anticholinergic activity of this compound bromide is directed at these receptor subtypes, although its specific affinity for each is not well-documented in publicly available literature.[6][7]
Signaling Pathways
The antagonism of muscarinic receptors by this compound bromide interrupts two primary signaling pathways:
-
Gq/11 Pathway (M1, M3, and M5 Receptors): Activation of these receptors by acetylcholine stimulates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The culmination of this cascade is typically a cellular excitatory response, such as smooth muscle contraction.[5] this compound bromide's blockade of these receptors inhibits this entire sequence.
-
Gi/o Pathway (M2 and M4 Receptors): Acetylcholine binding to M2 and M4 receptors activates the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase.[5] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP generally leads to a decrease in the activity of protein kinase A (PKA), which can influence smooth muscle tone.[5] By antagonizing these receptors, this compound bromide prevents the ACh-induced decrease in cAMP.
Quantitative Data on Muscarinic Receptor Interaction
A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound bromide for the five muscarinic receptor subtypes. Such data is crucial for a comprehensive understanding of its pharmacological profile, including its potency and potential for subtype selectivity. For illustrative purposes, the following tables are presented as templates for how such data would be structured.
Table 1: Illustrative Binding Affinity Profile for this compound Bromide
| Receptor Subtype | Radioligand | This compound Bromide Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| M1 | [3H]-Pirenzepine | Data Not Available | Atropine | Value |
| M2 | [3H]-AF-DX 384 | Data Not Available | Atropine | Value |
| M3 | [3H]-4-DAMP | Data Not Available | Atropine | Value |
| M4 | [3H]-NMS | Data Not Available | Atropine | Value |
| M5 | [3H]-NMS | Data Not Available | Atropine | Value |
Table 2: Illustrative Functional Antagonist Potency for this compound Bromide
| Receptor Subtype | Functional Assay | This compound Bromide IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| M1 | IP1 Accumulation | Data Not Available | Atropine | Value |
| M2 | cAMP Inhibition | Data Not Available | Atropine | Value |
| M3 | Calcium Mobilization | Data Not Available | Atropine | Value |
| M4 | cAMP Inhibition | Data Not Available | Atropine | Value |
| M5 | IP1 Accumulation | Data Not Available | Atropine | Value |
Experimental Protocols
The following sections detail standardized methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like this compound bromide.
Radioligand Binding Assay (Competition)
This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the concentration of this compound bromide that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate its binding affinity (Ki).
Materials:
-
Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]-pirenzepine).
-
Unlabeled this compound bromide.
-
Unlabeled muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and fluid.
Procedure:
-
Receptor Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of this compound bromide. For non-specific binding, incubate the membranes and radioligand with a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Isolated Tissue Organ Bath Experiment
This ex vivo assay measures the functional effect of an antagonist on smooth muscle contraction.
Objective: To determine the potency of this compound bromide in inhibiting agonist-induced contractions of an isolated smooth muscle preparation.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat uterus).
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
-
Agonist solution (e.g., Acetylcholine).
-
Antagonist solutions (this compound bromide at various concentrations).
-
Organ bath apparatus with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect a segment of the desired smooth muscle tissue and mount it in the organ bath containing the physiological salt solution, maintained at 37°C and aerated.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Acetylcholine) to establish a baseline maximal contraction.
-
Antagonist Incubation: Wash the tissue and incubate it with a specific concentration of this compound bromide.
-
Repeat Agonist Curve: In the presence of this compound bromide, regenerate the agonist concentration-response curve.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with increasing concentrations of this compound bromide.
Data Analysis:
-
Measure the peak contractile force at each agonist concentration in the absence and presence of this compound bromide.
-
Plot the concentration-response curves.
-
Determine the EC50 value for the agonist in the absence and presence of each concentration of this compound bromide.
-
Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot (log(dose ratio - 1) vs. log concentration of this compound bromide). The x-intercept of the Schild plot provides the pA2 value, which is a measure of antagonist potency.
Visualizations
Signaling Pathways
Caption: Gq/11-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Isolated Tissue Organ Bath Experimental Workflow.
Conclusion
This compound bromide is an established anticholinergic drug with a clear mechanism of action centered on the antagonism of muscarinic acetylcholine receptors. This antagonism leads to smooth muscle relaxation, an effect that is clinically leveraged in obstetrics and for other spasmodic conditions. However, a significant gap in the pharmacological characterization of this compound bromide is the absence of publicly available data on its binding affinity for the different muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a clear roadmap for future research to elucidate a more complete pharmacological profile of this compound bromide. Such studies are warranted to enable a more nuanced understanding of its therapeutic actions and to facilitate direct comparisons with other anticholinergic agents.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Valethamate bromide chemical formula and molecular weight.
Valethamate Bromide: A Technical Overview for Researchers
An in-depth guide to the chemical properties, synthesis, and mechanism of action of this compound Bromide for professionals in drug development and scientific research.
Core Chemical and Physical Data
This compound bromide is an anticholinergic agent with antispasmodic properties.[1][2][3] Its primary application is in obstetrics to facilitate cervical dilation during labor.[4][5] The fundamental chemical and physical characteristics of this compound bromide are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₃₂BrNO₂ | [6][7] |
| Molecular Weight | 386.37 g/mol | [3][6] |
| CAS Registry Number | 90-22-2 | [6][8] |
| Chemical Name | N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide | [6][8] |
| Synonyms | Epidosin, Resitan, this compound methylbromide | [3][4][6] |
| Appearance | Crystals (from ethanol + ether or acetone) | [6] |
| Melting Point | 100-101 °C | [6] |
| Solubility | Freely soluble in water, very soluble in alcohol, practically insoluble in ether. H₂O: 199.3 mM; DMSO: 50 mg/mL (129.41 mM) | [3][6] |
| Purity | ≥95% (for research purposes) | [7] |
Mechanism of Action: Anticholinergic Activity
This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] These receptors are prevalent in the smooth muscle tissues of various organs, including the gastrointestinal tract and the uterus.[4] By blocking the action of the neurotransmitter acetylcholine, this compound bromide inhibits parasympathetic nerve impulses, leading to smooth muscle relaxation.[1][2][4] This antispasmodic effect is particularly beneficial in obstetrics for reducing cervical spasms and promoting dilation.[1][4]
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. This compound Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. This compound bromide | TargetMol [targetmol.com]
- 4. What is this compound Bromide used for? [synapse.patsnap.com]
- 5. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Bromide [drugfuture.com]
- 7. scbt.com [scbt.com]
- 8. drugs.com [drugs.com]
An In-depth Technical Guide on the Muscarinic Acetylcholine Receptor Antagonism by Valethamate
Executive Summary
Valethamate is a quaternary ammonium compound recognized for its antispasmodic properties, functioning as a competitive antagonist at muscarinic acetylcholine receptors. This action inhibits the effects of the neurotransmitter acetylcholine, leading to the relaxation of smooth muscles. This mechanism is clinically leveraged, particularly in obstetrics, to facilitate cervical dilation during labor. Despite its clinical use, a detailed characterization of this compound's binding affinity and functional potency at the five distinct muscarinic receptor subtypes (M1-M5) is not extensively reported in publicly accessible literature. This guide delineates the established mechanism of action of this compound, details the downstream signaling pathways of muscarinic receptors, and provides comprehensive experimental protocols for the characterization of muscarinic receptor antagonists.
Introduction to this compound
This compound bromide is a synthetic anticholinergic agent that exerts its primary effect through the blockade of muscarinic acetylcholine receptors located on smooth muscle tissues, such as those in the gastrointestinal tract, uterus, and cervix. By competitively inhibiting acetylcholine from binding to these receptors, this compound effectively reduces smooth muscle tone and spasms.
Mechanism of Action: Muscarinic Receptor Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. There are five subtypes, M1 through M5, which couple to different G-proteins and initiate distinct intracellular signaling cascades. This compound, as a muscarinic antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these signaling cascades. This blockade effectively inhibits the physiological effects of parasympathetic nerve stimulation.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on their G-protein coupling:
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.
-
Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with effects such as the slowing of the heart rate.
Below are diagrams illustrating these signaling pathways.
Quantitative Data on this compound's Muscarinic Receptor Antagonism
As of the date of this document, specific quantitative data on this compound's binding affinities (Ki) and functional potencies (IC50) for the five muscarinic receptor subtypes are not available in the peer-reviewed scientific literature. However, a study on isolated guinea pig ileum, a model for intestinal smooth muscle, determined the pA2 value for this compound against acetylcholine-induced contractions. The pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to achieve the same effect, is a measure of antagonist potency. A higher pA2 value indicates greater antagonist potency.
Table 1: Comparative Antagonist Potency (pA2 values) on Isolated Guinea Pig Ileum
| Antispasmodic Agent | pA2 Value (Mean ± SEM) |
| This compound Bromide | 9.80 ± 0.12 |
| Atropine | 9.93 ± 0.04 |
| Dicyclomine | 9.39 ± 0.12 |
| Hyoscine | 9.46 ± 0.05 |
| Source: Deepraj and Nandakumar, 2008 |
This data indicates that this compound exhibits high antagonist potency at muscarinic receptors in intestinal smooth muscle, comparable to the well-established anticholinergic agent, Atropine.
The following tables are illustrative templates for how binding affinity and functional potency data for this compound would be displayed if they were available.
Table 2: Illustrative Template for this compound Binding Affinity at Muscarinic Receptors
| Receptor Subtype | Radioligand | This compound Ki (nM) | Atropine Ki (nM) |
| M1 | [3H]-Pirenzepine | Data Not Available | Reference Value |
| M2 | [3H]-AF-DX 384 | Data Not Available | Reference Value |
| M3 | [3H]-4-DAMP | Data Not Available | Reference Value |
| M4 | [3H]-Himbacine | Data Not Available | Reference Value |
| M5 | [3H]-NMS | Data Not Available | Reference Value |
Table 3: Illustrative Template for this compound Functional Antagonist Potency at Muscarinic Receptors
| Receptor Subtype | Functional Assay | This compound IC50 (nM) | Atropine IC50 (nM) |
| M1 | Calcium Mobilization | Data Not Available | Reference Value |
| M3 | Calcium Mobilization | Data Not Available | Reference Value |
| M5 | Calcium Mobilization | Data Not Available | Reference Value |
| M2 | cAMP Inhibition | Data Not Available | Reference Value |
| M4 | cAMP Inhibition | Data Not Available | Reference Value |
Experimental Protocols for Characterization of Muscarinic Antagonists
The following sections detail standard methodologies for determining the binding affinity and functional potency of a muscarinic receptor antagonist like this compound.
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. Competition binding assays are typically used to determine the inhibition constant (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.
5.1.1 Detailed Protocol: Competition Binding Assay
-
Receptor Preparation: Cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-pirenzepine) is used. A range of concentrations of the unlabeled test compound (this compound) is prepared. The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: Receptor membranes, radioligand, and the test compound are incubated together. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by
In-Vitro Antispasmodic Effects of Valethamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro antispasmodic properties of Valethamate, a quaternary ammonium compound. The document focuses on its mechanism of action, quantitative efficacy data from isolated tissue studies, and detailed experimental protocols relevant to its pharmacological assessment.
Core Mechanism of Action: Anticholinergic and Musculotropic Effects
This compound exerts its antispasmodic effects through a dual mechanism of action. Primarily, it functions as a potent anticholinergic agent by acting as a non-competitive antagonist at muscarinic acetylcholine receptors in smooth muscle tissue.[1][2] This blockade prevents acetylcholine, a key neurotransmitter of the parasympathetic nervous system, from inducing smooth muscle contraction, thereby leading to relaxation.[2]
In addition to its neurotropic action, evidence suggests that this compound may also possess a direct musculotropic (spasmolytic) effect on smooth muscle, independent of receptor blockade. This direct action is thought to involve the modulation of intracellular calcium ion signaling, a critical component of muscle contraction.
Signaling Pathway of Anticholinergic Action
The primary mechanism of this compound's antispasmodic activity involves the blockade of the muscarinic acetylcholine receptor signaling cascade. The binding of acetylcholine to these G-protein coupled receptors typically initiates a cascade leading to smooth muscle contraction. This compound, as a non-competitive antagonist, disrupts this pathway.
References
Valethamate's Role in Parasympathetic Nervous System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valethamate bromide is a quaternary ammonium anticholinergic agent recognized for its antispasmodic properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of the neurotransmitter acetylcholine.[2] This antagonism leads to the relaxation of smooth muscles, a mechanism that is clinically leveraged, particularly in obstetrics, to facilitate cervical dilation during labor.[3][4] This technical guide delineates the established mechanism of action of this compound, details the downstream signaling pathways of muscarinic receptors, and provides comprehensive experimental protocols for the characterization of muscarinic receptor antagonists. Despite a thorough review of scientific literature, specific quantitative binding and functional data for this compound's interaction with individual muscarinic receptor subtypes are not publicly available.[1] Therefore, this guide presents illustrative templates for the presentation of such data.
Introduction to this compound Bromide
This compound bromide, known by trade names such as Epidosin, is a parasympatholytic agent primarily utilized for its effects on smooth muscle tissues.[3][5] Chemically, it is N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide.[5] As an anticholinergic drug, it works by inhibiting the neurotransmitter acetylcholine in the parasympathetic nervous system.[3] Its primary clinical application is to reduce cervical spasms and facilitate cervical dilation during the first stage of labor.[3][4] The drug is typically administered via intramuscular or intravenous injection.[3]
Mechanism of Action: Muscarinic Receptor Antagonism
The parasympathetic nervous system regulates a host of involuntary bodily functions, with acetylcholine as its primary neurotransmitter. Acetylcholine exerts its effects by binding to and activating muscarinic and nicotinic receptors. This compound's therapeutic action is centered on its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2]
By competitively binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating downstream signaling cascades.[1] This blockade of parasympathetic stimulation leads to the relaxation of smooth muscles, which are abundant in the gastrointestinal tract, uterus, and cervix.[1][2]
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that couple to different intracellular signaling pathways.[1]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[6]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
This compound's antagonism at these receptors, particularly M2 and M3 which are prevalent in smooth muscle, inhibits these signaling cascades, resulting in muscle relaxation.[6]
Signaling Pathway Diagrams
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Structure-activity relationships in 2,2-diphenyl-2-ethylthioacetic acid esters: unexpected agonistic activity in a series of muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Valethamate Bromide: Application Notes and Protocols for Ex Vivo Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing valethamate bromide in ex vivo smooth muscle relaxation assays. This document outlines the pharmacological background, detailed experimental protocols, data presentation, and visualization of the relevant signaling pathways to facilitate research into smooth muscle physiology and drug discovery.
This compound bromide, a quaternary ammonium compound, is recognized for its spasmolytic properties, primarily attributed to its dual mechanism of action on smooth muscle.[1] It functions as both an anticholinergic (neurotropic) agent and a direct-acting musculotropic relaxant.[1][2] This dual activity makes it a subject of interest in studying the physiological and pharmacological regulation of smooth muscle contraction and relaxation.
Mechanism of Action
This compound bromide induces smooth muscle relaxation through two distinct pathways:
-
Anticholinergic (Neurotropic) Action: It acts as an antagonist at muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][3][4] By blocking these receptors, this compound bromide prevents acetylcholine (ACh) from inducing G-protein-coupled signaling cascades that lead to an increase in intracellular calcium and subsequent muscle contraction.[2][4][5] Studies on isolated guinea pig and goat ileum have characterized this as a non-competitive type of antagonism.[1]
-
Musculotropic (Spasmolytic) Action: this compound bromide also exerts a direct relaxant effect on the smooth muscle itself, independent of muscarinic receptor blockade.[1][2] This action is thought to involve interference with calcium influx through voltage-gated calcium channels or modulation of other intracellular signaling pathways that regulate the contractile state of the muscle.[1]
Data Presentation: Quantitative Analysis of this compound Bromide Activity
The antagonist potency of this compound bromide is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.
| Tissue Preparation | Agonist | Antagonist | pA2 Value | Antagonism Type |
| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | Non-competitive |
| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.125 | Non-competitive |
Data sourced from Deepraj and Nandakumar, 2008.
Experimental Protocols
Detailed methodologies for investigating the anticholinergic and musculotropic effects of this compound bromide are provided below. These protocols are designed for use with isolated smooth muscle preparations in an organ bath setup.
Protocol 1: Evaluation of Anticholinergic (Neurotropic) Activity
This protocol determines the antagonist effect of this compound bromide against an acetylcholine-induced contraction in isolated intestinal smooth muscle.
Materials:
-
Tissue: Freshly isolated guinea pig or goat ileum.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1). The solution must be freshly prepared and continuously aerated with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.[1]
-
Agonist: Acetylcholine (ACh) stock solution and serial dilutions.
-
Antagonist: this compound bromide stock solution and serial dilutions.
-
Equipment: Isolated organ bath system with force-displacement transducer, data acquisition system, and kymograph or equivalent recording device.
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal humanely according to approved institutional guidelines.
-
Isolate a segment of the ileum (2-3 cm) and place it in a petri dish containing aerated PSS.
-
Gently flush the lumen of the ileum segment with PSS to remove any contents.
-
Mount the tissue segment vertically in the organ bath containing PSS maintained at 37°C and continuously aerated with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension of 1 g for 60-90 minutes, with regular washes every 15 minutes.
-
After equilibration, induce a submaximal contraction with a single dose of acetylcholine to confirm tissue viability and contractile responsiveness.
-
Wash the tissue thoroughly to return to the baseline resting tension.
-
-
Control Cumulative Concentration-Response Curve for Acetylcholine:
-
Once a stable baseline is achieved, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
After obtaining the maximum contraction, wash the tissue extensively until it returns to the baseline.
-
-
Antagonism by this compound Bromide:
-
Incubate a fresh ileum segment with a fixed concentration of this compound Bromide (e.g., 1 nM) for 20-30 minutes.[1]
-
Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound Bromide.[1]
-
Wash the tissue and repeat the procedure with increasing concentrations of this compound Bromide (e.g., 10 nM, 100 nM).[1]
-
Data Analysis:
-
Measure the peak contractile force at each acetylcholine concentration for the control and this compound Bromide-treated groups.[1]
-
Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound bromide.
-
Determine the EC50 values for acetylcholine in each condition.
-
Perform a Schild plot analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound bromide. The x-intercept of the linear regression provides the pA2 value.
Protocol 2: Evaluation of Musculotropic (Spasmolytic) Activity
This protocol assesses the direct relaxant effect of this compound bromide on smooth muscle pre-contracted with a receptor-independent stimulus, such as high potassium chloride (KCl).
Materials:
-
Tissue: Freshly isolated rat uterus or aorta.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution as described in Protocol 1.[1]
-
High K+ PSS: Krebs-Henseleit solution where NaCl is replaced with an equimolar amount of KCl to induce depolarization and contraction.
-
Test Compound: this compound bromide stock solution and serial dilutions.
-
Equipment: Same as in Protocol 1.
Procedure:
-
Tissue Preparation:
-
Prepare isolated rat uterus or aortic rings as per standard laboratory procedures.
-
Mount the tissue in the organ bath containing aerated PSS at 37°C.
-
-
Equilibration and Viability Check:
-
Induction of Contraction:
-
Cumulative Relaxation Response to this compound Bromide:
-
Once a stable plateau of contraction is achieved, add this compound bromide to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration until maximum relaxation is achieved or the concentration-response curve plateaus.
-
Data Analysis:
-
Express the relaxation at each concentration of this compound bromide as a percentage of the pre-contracted tension induced by high K+ PSS.
-
Plot the cumulative concentration-response curve for this compound bromide-induced relaxation.
-
Calculate the EC50 (concentration producing 50% of the maximum relaxation) and the Emax (maximum relaxation effect) for this compound bromide.
Visualizations
Signaling Pathways and Experimental Workflow
To aid in the understanding of the experimental procedures and the underlying molecular mechanisms, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pa2 determination | PPTX [slideshare.net]
Application Notes and Protocols for Muscarinic Receptor Binding Assay of Valethamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valethamate is a quaternary ammonium compound recognized for its antispasmodic and anticholinergic properties.[1][2] It is clinically utilized, particularly in obstetrics, to facilitate cervical dilation during labor.[1][3] The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems.[1][2][4] By blocking these receptors on smooth muscle tissues, this compound inhibits acetylcholine-induced contractions, leading to muscle relaxation.[1][4]
There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and initiate distinct intracellular signaling cascades.[4] While the clinical efficacy of this compound is established, detailed quantitative data on its binding affinity (Ki) and functional potency (IC50) for the individual muscarinic receptor subtypes are not extensively available in publicly accessible literature.[4]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic acetylcholine receptors. It also includes diagrams of the relevant signaling pathways and the experimental workflow.
Data Presentation
Due to the lack of publicly available specific binding data for this compound, the following table is provided as a template for presenting experimentally determined values.
Table 1: Illustrative Template for Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Test Compound | Kᵢ (nM) | IC₅₀ (nM) |
| M1 | [³H]-Pirenzepine | This compound | Data not available | Data not available |
| M2 | [³H]-NMS | This compound | Data not available | Data not available |
| M3 | [³H]-NMS | This compound | Data not available | Data not available |
| M4 | [³H]-NMS | This compound | Data not available | Data not available |
| M5 | [³H]-NMS | This compound | Data not available | Data not available |
Kᵢ (Inhibition Constant): Represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): Indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.
Signaling Pathways
Muscarinic receptors mediate diverse physiological functions through their coupling to different G-proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Gi-Coupled Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Kᵢ) of this compound for muscarinic receptors expressed in cell membranes.
Objective: To quantify the binding affinity of this compound for specific muscarinic receptor subtypes.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A subtype-selective radiolabeled antagonist, e.g., [³H]-Pirenzepine for M1 or [³H]-N-methylscopolamine ([³H]-NMS) for M2-M5.[5][6][7]
-
Test Compound: this compound bromide.
-
Non-specific Binding Control: A high concentration of a non-labeled universal muscarinic antagonist, such as Atropine (1 µM).[7][8]
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).[8][9]
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again to remove cytosolic components.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and binding buffer.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of Atropine.
-
This compound Competition: Add cell membranes, the radioligand, and serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[2][10]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and from the binding in the presence of each concentration of this compound.
-
Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Experimental Workflow for Competitive Radioligand Binding Assay.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Valethamate in Gastrointestinal Motility Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Valethamate bromide in the study of gastrointestinal (GI) motility. This compound bromide, an anticholinergic and antispasmodic agent, offers a dual mechanism of action, making it a compound of interest for investigating smooth muscle physiology and pharmacology. This document outlines its mechanism of action, presents available quantitative data, and provides detailed experimental protocols for in vitro and in vivo studies.
Mechanism of Action
This compound bromide exerts its effects on gastrointestinal smooth muscle through two primary mechanisms:
-
Neurotropic (Anticholinergic) Action: this compound acts as an antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[1] By blocking these receptors, it inhibits the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that promotes gut motility.[1][2] This action leads to a reduction in smooth muscle spasms and a decrease in overall gastrointestinal motility.[1][2]
-
Musculotropic (Spasmolytic) Action: In addition to its receptor-mediated effects, this compound is believed to have a direct relaxant effect on the smooth muscle itself.[1] This action is independent of nerve impulses and is thought to involve interference with calcium influx or other intracellular signaling pathways that regulate muscle contraction.[1]
Data Presentation
The antagonist potency of this compound bromide has been quantified in isolated tissue preparations. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.
| Tissue Preparation | Agonist | Antagonist | pA2 Value | Antagonism Type | Reference |
| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | Non-competitive | [1] |
| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.125 | Non-competitive | [1] |
Experimental Protocols
This protocol is designed to assess the anticholinergic and musculotropic effects of this compound on isolated intestinal segments.
Materials:
-
Animal model (e.g., rat, guinea pig)
-
Isolated intestinal tissue (e.g., ileum, jejunum)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
This compound bromide solutions of varying concentrations
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestinal tissue (e.g., 2-3 cm of ileum). Place the tissue immediately in cold, aerated Krebs-Henseleit solution.
-
Organ Bath Setup: Mount the tissue segment in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen. Attach one end of the tissue to a fixed hook and the other to an isotonic transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.
-
Anticholinergic Activity Assessment:
-
Induce submaximal contractions by adding a standard concentration of acetylcholine to the organ bath.
-
Once a stable contraction is achieved, add increasing concentrations of this compound bromide to the bath to generate a cumulative concentration-response curve.
-
Calculate the IC50 value for this compound's inhibition of the acetylcholine-induced contraction.
-
-
Musculotropic Activity Assessment:
-
Induce contractions by adding a high concentration of KCl (e.g., 80 mM) to the bath. This causes depolarization and contraction independent of muscarinic receptor activation.
-
Once a stable contraction is achieved, add increasing concentrations of this compound bromide to assess its direct relaxant effect.
-
Calculate the IC50 value for this compound's inhibition of the KCl-induced contraction.
-
This protocol provides a method to evaluate the in vivo effect of this compound on intestinal motility in rodents.
Materials:
-
Animal model (e.g., mice, rats)
-
This compound bromide solution for administration (e.g., intraperitoneal injection)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
Procedure:
-
Animal Preparation: Fast the animals overnight (approximately 12-18 hours) with free access to water.
-
Drug Administration: Administer this compound bromide at various doses to different groups of animals. A control group should receive the vehicle.
-
Charcoal Meal Administration: At a predetermined time after drug administration (e.g., 30 minutes), administer a standard volume of the charcoal meal orally via gavage.
-
Transit Time Measurement: After a set period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Data Collection: Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the intestine and the distance traveled by the charcoal front.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the percentage of intestinal transit in the this compound-treated groups to the control group to determine the dose-dependent inhibitory effect.
Signaling Pathways and Visualizations
The dual mechanism of action of this compound can be visualized through signaling pathway diagrams.
Caption: Neurotropic (Anticholinergic) Action of this compound.
Caption: Putative Musculotropic (Spasmolytic) Action of this compound.
Caption: In Vivo Gastrointestinal Transit Study Workflow.
Limitations and Future Research
While the anticholinergic properties of this compound are well-documented, further research is needed to fully elucidate the precise molecular mechanisms of its direct musculotropic action. Specifically, studies investigating its potential interaction with voltage-gated calcium channels and other intracellular signaling components would be beneficial. Additionally, more in vivo studies are required to establish a clear dose-response relationship for this compound's effects on gastrointestinal transit time and to provide more robust quantitative data for its application in this area.
References
Application Notes and Protocols for Studying Cervical Dilation Mechanisms Using Valethamate Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valethamate bromide (also known as Epidosin) is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2][3] It has been utilized primarily in obstetrics to facilitate cervical dilation and shorten the duration of labor.[4][5] The primary mechanism of action involves the blockade of muscarinic acetylcholine receptors in smooth muscle, leading to relaxation.[1][4] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound bromide on cervical dilation, based on existing clinical data. While its efficacy is a subject of ongoing discussion with mixed clinical results, it serves as a valuable pharmacological tool for investigating the role of cholinergic signaling in the cervical ripening and dilation process.[6][7]
Mechanism of Action: Anticholinergic Pathway
This compound bromide acts as a competitive antagonist at muscarinic acetylcholine (ACh) receptors located on cervical smooth muscle cells.[1][2] In the physiological process, ACh released from parasympathetic nerve endings binds to these receptors, triggering a signaling cascade that results in smooth muscle contraction. By blocking this interaction, this compound bromide inhibits ACh-induced contractions, promoting muscle relaxation and facilitating cervical dilation.[1]
Caption: this compound's competitive antagonism of Acetylcholine at muscarinic receptors.
Application Note 1: Clinical Investigation of this compound Bromide in Labor Augmentation
Clinical trials are the primary method for evaluating the efficacy and safety of this compound bromide in accelerating cervical dilation. The results from these studies have been variable. Some studies report a significant reduction in the duration of the first stage of labor, while others find no statistically significant difference compared to placebo or other agents like Drotaverine.[6][7][8][9]
Data Presentation: Summary of Clinical Trial Results
Table 1: Comparative Efficacy of this compound Bromide vs. Placebo
| Study Population | Intervention Group (this compound Bromide) | Placebo Group (Normal Saline) | Outcome Measure | Result | p-value |
| Primiparas [6][10] | 210.3 ± 93.5 min | 287.1 ± 130.3 min | Duration of Active Phase of Labor | Shorter duration with this compound | 0.015 |
| Multiparas [6][7] | 187.1 ± 81.4 min | 241.9 ± 131.1 min | Duration of Active Phase of Labor | No significant difference | 0.11 |
| Primigravidae [8][9] | No difference in dilation rate | No difference in dilation rate | Rate of Cervical Dilation | No significant difference | N/A |
| Multigravidae [8][9] | No difference in dilation rate | No difference in dilation rate | Rate of Cervical Dilation | No significant difference | N/A |
| Nulliparous [7] | 225.5 ± 67.2 min | 219.6 ± 76.5 min | Duration of Active Phase of Labor | No significant difference | > 0.05 |
Table 2: Comparative Efficacy of this compound Bromide vs. Drotaverine Hydrochloride
| Study | This compound Group | Drotaverine Group | Control/Placebo Group | Outcome Measure | Result |
| Singh et al. [8][11] | 2.4 ± 0.9 cm/hr | 3.0 ± 1.4 cm/hr | 1.9 ± 0.6 cm/hr | Mean Rate of Cervical Dilation | Drotaverine showed a higher rate of dilation. |
| Singh et al. [11] | 206.5 ± 69.7 min | 183.2 ± 78.8 min | 245.0 ± 70.9 min | Mean Injection-Delivery Interval | Drotaverine group had a significantly shorter interval. |
| Mandal et al. [12] | 2.67 ± 0.51 cm/hr (primi) | 3.0 ± 0.41 cm/hr (primi) | N/A | Mean Rate of Cervical Dilation | Drotaverine was statistically superior. |
| Mandal et al. [12] | 156.30 ± 45.10 min (primi) | 123.12 ± 37.82 min (primi) | N/A | Duration of 1st Stage of Labor | Drotaverine significantly reduced duration. |
| Anonymous Study [8] | 1.0840 cm/hr | 1.5570 cm/hr | N/A | Mean Rate of Cervical Dilation | Drotaverine was significantly higher. |
Table 3: Reported Maternal Side Effects
| Side Effect | This compound Bromide | Drotaverine Hydrochloride | Hyoscine Butylbromide | Reference |
| Tachycardia | Frequently reported, significantly more than placebo[7][8][9] | Less frequent | Reported | [7][8][9][13] |
| Dry Mouth | Frequently reported[7] | Infrequent | Reported (36.9%) | [7][13] |
| Flushing | Reported[7] | Infrequent | Reported (2.3%) | [7][13] |
| Blurred Vision | Not commonly reported in comparisons, but noted with anticholinergics | Infrequent | Reported (47.7%) | [13] |
| Headache | Infrequent | A few patients complained | N/A | [8] |
Experimental Protocol: Randomized Controlled Trial (Synthesized)
This protocol is a synthesized model based on methodologies from various clinical trials.[6][10][11]
Caption: A typical workflow for a randomized controlled trial of this compound.
1. Objective: To evaluate the efficacy and safety of this compound bromide in accelerating the first stage of labor compared to an active comparator and/or placebo.
2. Study Design: A prospective, randomized, double-blind, controlled trial.
3. Participant Population:
-
Inclusion Criteria: Primigravida or multigravida women at term (37-41 weeks gestation) with a single fetus in cephalic presentation, in the active phase of spontaneous labor (cervical dilation of 3-4 cm) with regular uterine contractions.[6]
-
Exclusion Criteria: Patients with medical or obstetrical complications (e.g., pre-eclampsia, antepartum hemorrhage), previous uterine surgery, or known hypersensitivity to anticholinergic drugs.[6]
4. Interventions:
-
This compound Group: Intramuscular (IM) injection of 8 mg this compound bromide. Doses may be repeated at specified intervals (e.g., every hour) for a maximum of three doses.[6][10]
-
Active Comparator Group (Optional): IM injection of 40-80 mg Drotaverine hydrochloride, repeated as per protocol.[6][8]
-
Placebo Group: IM injection of an equivalent volume of normal saline.[6]
5. Outcome Measures:
-
Primary Outcome: Duration of the active phase of the first stage of labor (time from first injection to full cervical dilation of 10 cm).[6]
-
Secondary Outcomes:
6. Data Analysis:
-
Labor progression will be monitored using a partograph.
-
Statistical significance between groups will be determined using appropriate tests such as the Student's t-test for continuous variables and the chi-square test for categorical variables. A p-value of <0.05 is typically considered statistically significant.[6]
Application Note 2: Proposed In Vitro Studies on Cervical Tissue
To further elucidate the direct pharmacological effects of this compound bromide on cervical tissue, independent of systemic and neuro-hormonal influences, in vitro studies using isolated cervical tissue strips are recommended.
Proposed Protocol: Organ Bath Assay for Cervical Smooth Muscle Contractility
1. Objective: To quantify the relaxant effect of this compound bromide on pre-contracted human or animal cervical smooth muscle strips.
2. Materials:
-
Cervical tissue biopsies obtained with ethical approval (e.g., from hysterectomy specimens or animal models).
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
Contractile agents (e.g., Acetylcholine, Carbachol, Oxytocin).
-
This compound bromide solutions of varying concentrations.
3. Methodology:
-
Tissue Preparation: Prepare longitudinal or circular cervical smooth muscle strips (approx. 2x2x10 mm).
-
Mounting: Mount the strips in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow strips to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes.
-
Contraction: Induce a stable, submaximal contraction using a contractile agent like Acetylcholine.
-
Drug Addition: Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound bromide to the bath.
-
Measurement: Record the changes in isometric tension. The relaxant effect is measured as the percentage reduction of the pre-induced contraction.
4. Data Analysis:
-
Construct concentration-response curves for this compound bromide.
-
Calculate the EC50 (half-maximal effective concentration) to quantify its potency as a relaxant.
-
Compare the effects of this compound with other spasmolytics or a vehicle control.
Caption: Logical pathway from drug administration to the proposed clinical effect.
Conclusion
This compound bromide serves as a useful tool for studying the cholinergic contribution to cervical contractility and dilation. While clinical data on its efficacy for labor augmentation is inconsistent, the protocols and data presented here provide a framework for researchers to design further investigations. Future studies could focus on in vitro models to dissect its direct tissue effects, explore interactions with other signaling pathways involved in cervical ripening (such as prostaglandins and nitric oxide), and identify patient populations that may benefit most from its use.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. academicmed.org [academicmed.org]
- 3. ijah.in [ijah.in]
- 4. What is this compound Bromide used for? [synapse.patsnap.com]
- 5. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomized controlled trial of this compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomised controlled study comparing Drotaverine hydrochloride and this compound bromide in the augmentation of labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrcog.org [ijrcog.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Valethamahate Smooth Muscle Relaxation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valethamate bromide is a quaternary ammonium compound recognized for its utility as an antispasmodic agent.[1][2] Primarily employed in clinical settings to facilitate cervical dilation during labor, its mechanism of action is centered on the relaxation of smooth muscle.[3] this compound exhibits a dual mechanism, acting as a competitive antagonist at muscarinic acetylcholine receptors (anticholinergic effect) and also exerting a direct spasmolytic effect on the muscle tissue (musculotropic effect).[2][4] This dual action makes it a subject of interest for pharmacological studies on smooth muscle physiology. These application notes provide a detailed workflow and protocols for characterizing the smooth muscle relaxant properties of this compound bromide in an in vitro setting.
Mechanism of Action
This compound bromide primarily induces smooth muscle relaxation through its anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype located on smooth muscle cells.[5] By blocking these receptors, this compound prevents acetylcholine (ACh) from initiating the downstream signaling cascade that leads to contraction.
The signaling pathway for ACh-induced smooth muscle contraction involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound's antagonism at the M3 receptor effectively halts this entire process.
Additionally, this compound is suggested to have a direct musculotropic relaxant effect, which is independent of muscarinic receptor blockade.[2] This may involve interference with calcium influx through voltage-gated calcium channels, which can be investigated by assessing its effect on contractions induced by high concentrations of potassium chloride (KCl).[4][6]
Data Presentation
The following tables summarize the quantitative data on the antagonist potency of this compound bromide against acetylcholine-induced contractions in isolated smooth muscle preparations.
Table 1: Antagonist Potency (pA2) of this compound Bromide The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response, providing a measure of antagonist potency.
| Tissue Preparation | Agonist | Antagonist | pA2 Value (Mean ± SEM) | Antagonism Type |
| Isolated Goat Ileum | Acetylcholine | This compound Bromide | 9.04 ± 0.227 | Non-competitive |
| Isolated Guinea Pig Ileum | Acetylcholine | This compound Bromide | 9.80 ± 0.125 | Non-competitive |
Data sourced from Deepraj and Nandakumar, 2008.
Table 2: Agonist Potency (EC50) of Acetylcholine The EC50 value is the concentration of an agonist that provides 50% of the maximum response.
| Tissue Preparation | Agonist | EC50 Value (µM) |
| Isolated Goat Ileum | Acetylcholine | 1.71 |
| Isolated Guinea Pig Ileum | Acetylcholine | 1.06 |
Data sourced from Deepraj and Nandakumar, 2008.
Note: There is a lack of publicly available data for the EC50 or IC50 values of this compound bromide's direct musculotropic relaxant effect on pre-contracted smooth muscle tissue.
Experimental Protocols
The following protocols detail the methodology for assessing both the anticholinergic and direct musculotropic effects of this compound bromide using an isolated tissue organ bath setup.
General Materials and Reagents
-
Tissue: Freshly isolated guinea pig ileum is recommended. Other tissues like rat uterus or goat ileum can also be used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution.
-
Gases: Carbogen (95% O2, 5% CO2).
-
Agonists: Acetylcholine (ACh) chloride, Potassium chloride (KCl).
-
Antagonist: this compound bromide.
-
Solvents: Deionized water, Dimethyl sulfoxide (DMSO) for preparing stock solutions if necessary.
-
Equipment: Isolated tissue organ bath system with isometric force transducers, data acquisition system, water bath with circulator, pH meter, analytical balance, standard laboratory glassware.
Preparation of Solutions
-
Krebs-Henseleit Solution (1L, in mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4·7H2O: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.1
-
Preparation: Dissolve salts in ~900 mL of deionized water. Continuously bubble with carbogen gas while slowly adding NaHCO3 to prevent precipitation. Adjust pH to 7.4. Bring the final volume to 1L. Prepare fresh daily.
-
-
Agonist/Antagonist Stock Solutions:
-
Prepare high-concentration stock solutions (e.g., 10 mM) of Acetylcholine and this compound bromide in deionized water or an appropriate solvent like DMSO.
-
Perform serial dilutions from the stock solution to create a range of working concentrations for the experiment.
-
Protocol 1: Assessment of Anticholinergic Activity (pA2 Determination)
This protocol determines the potency of this compound bromide as a competitive antagonist at muscarinic receptors.
-
Tissue Preparation and Mounting:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Cut a 2-3 cm segment and suspend it in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply a resting tension of approximately 1 gram.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes, washing with fresh PSS every 15 minutes.
-
After equilibration, perform a viability check by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to ensure the tissue is responsive. Wash the tissue thoroughly until it returns to the baseline tension.
-
-
Generation of Control Concentration-Response Curve (CRC):
-
Add acetylcholine in a cumulative, logarithmic manner (e.g., from 1 nM to 100 µM) to the organ bath.
-
Record the contractile response at each concentration until a maximal, plateau response is achieved. This serves as the control CRC.
-
Thoroughly wash the tissue with PSS until the tension returns to the baseline.
-
-
Antagonist Incubation and Subsequent CRCs:
-
Add the first, lowest concentration of this compound bromide (e.g., 1 nM) to the bath and allow it to incubate with the tissue for a fixed period (e.g., 20-30 minutes).
-
In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second CRC.
-
Wash the tissue extensively.
-
Repeat step 4 with at least two higher concentrations of this compound bromide (e.g., 3 nM and 10 nM), ensuring a return to baseline between each antagonist incubation.
-
-
Data Analysis:
-
Measure the peak response for each acetylcholine concentration in the absence and presence of this compound.
-
Calculate the EC50 values for acetylcholine from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in presence of antagonist / EC50 in absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.
-
Protocol 2: Assessment of Direct Musculotropic (Spasmolytic) Activity
This protocol evaluates the direct relaxant effect of this compound bromide on smooth muscle pre-contracted with a receptor-independent stimulus.
-
Tissue Preparation and Equilibration:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Induction of Contraction:
-
Induce a sustained, submaximal contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath. This causes membrane depolarization and contraction independent of receptor activation.
-
Wait for the contraction to reach a stable plateau.
-
-
Measurement of Relaxation:
-
Once a stable contraction is achieved, add this compound bromide in a cumulative, logarithmic manner to the bath.
-
Record the relaxation at each concentration. The relaxation is typically expressed as a percentage of the initial KCl-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the this compound bromide concentration.
-
From this concentration-response curve, determine the EC50 or IC50 value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.
-
Conclusion
These protocols provide a robust framework for the in vitro pharmacological characterization of this compound bromide. By quantifying its anticholinergic potency (pA2) and its direct musculotropic effects, researchers can gain a comprehensive understanding of its mechanism of action as a smooth muscle relaxant. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for drug development and physiological research.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on this compound bromide injection's effects on uterine contractions. [wisdomlib.org]
- 4. This compound Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potassium-induced contraction in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Valethamate Bromide as a Reference Standard
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Valethamate bromide is a quaternary ammonium anticholinergic agent used for its antispasmodic properties, particularly in relaxing smooth muscles.[1][2] As a reference standard, it is a highly characterized and purified substance essential for ensuring the accuracy, precision, and reliability of analytical results in research, quality control (QC), and stability studies.[3] Its primary use in an analytical setting is to serve as a benchmark for the quantification of the active pharmaceutical ingredient (API) in bulk drug substances and finished pharmaceutical products, as well as for method development and validation.[1][3]
This document provides detailed application notes and protocols for the use of this compound Bromide as a reference standard in common analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) as it is a prevalent method for its analysis.[4][5]
General Workflow for Using a Reference Standard
The proper use of a reference standard is fundamental to achieving accurate analytical data. The workflow ensures that the standard is handled correctly and that the results obtained are traceable and reliable.
Caption: General workflow for using this compound Bromide as a reference standard.
Application: Assay and Impurity Profiling by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the determination of this compound Bromide in pharmaceutical formulations.[6] The following protocols are based on validated methods found in the scientific literature.
Comparative Summary of Validated RP-HPLC Methods
The table below summarizes chromatographic conditions from several validated methods, providing flexibility for laboratory-specific instrument and column availability.
| Parameter | Method 1 | Method 2 | Method 3 (Stability-Indicating) |
| Column | Luna HPLC analytical C18 (250 x 4.6 mm, 5 µm)[4][7] | Merck C8 (250 x 4.6 mm, 5 µm)[8] | C18 (250 mm x 4.6 mm, 5 µm)[1][9] |
| Mobile Phase | Acetonitrile: Water (20:80 v/v)[4][7][10] | Methanol: 25mM KH₂PO₄ Buffer (pH 2.5) (55:45 v/v)[8] | Acetonitrile: 0.05M KH₂PO₄ Buffer (pH 7.5) (50:50 v/v)[1][9] |
| Flow Rate | 0.4 mL/min[4][7] | 1.0 mL/min[8] | 1.0 mL/min[1][9] |
| Detection (UV) | 200 nm[4][7][10] | 210 nm[8] | 227 nm[1][9] |
| Injection Vol. | 20 µL[7] | 20 µL[8] | 10 µL[1][9] |
| Retention Time | ~4.62 min[4][6][7] | Not Specified | ~4.4 min[9] |
| Run Time | ~10 min[7] | Not Specified | 15 min[1] |
Quantitative Performance Data
This table presents the validation parameters achieved by the respective analytical methods, demonstrating their suitability for QC purposes.
| Validation Parameter | Method 1 | Method 2 | Method 3 (Stability-Indicating) |
| Linearity Range | 5-30 µg/mL[4][6][7] | 40-240 µg/mL[8] | 2-12 µg/mL[9] |
| Corr. Coeff. (r²) | 0.9975 - 0.9997[4][7] | 0.9996[8] | ≥ 0.999[1] |
| LOD | 0.22 µg/mL[4][6][7] | 1.027 µg/mL[8] | Not Specified |
| LOQ | 0.68 µg/mL[4][6][7] | 3.113 µg/mL[8] | Not Specified |
| Accuracy (% Recovery) | 99.67 - 100.66%[4][6][7] | 99.5 - 101.1%[8] | Performed at 80-120% levels[1] |
| Precision (%RSD) | < 2%[4][6][7] | 0.31% (Intraday)[8] | Not Specified |
Detailed Experimental Protocols
Protocol: Assay of this compound Bromide by RP-HPLC (Based on Method 1)
This protocol details a sensitive and robust RP-HPLC method for the quantification of this compound Bromide.[7]
A. Materials and Reagents:
-
This compound Bromide Reference Standard[4]
-
Acetonitrile (HPLC Grade)[4]
-
Purified Water (HPLC Grade, e.g., Milli-Q)[4]
-
Marketed injectable formulation of this compound Bromide
B. Chromatographic Conditions:
C. Solution Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound Bromide reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[7]
-
Calibration Standards (5-30 µg/mL): Prepare a series of working standards by diluting the stock solution with the mobile phase. For example, transfer 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to volume.[4]
-
Sample Preparation (Injectable Formulation): Dilute the marketed formulation with the mobile phase to achieve a final theoretical concentration within the calibration range (e.g., 15 µg/mL).[4][7]
D. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in triplicate to establish linearity.
-
Plot the mean peak area against concentration and determine the correlation coefficient (r²), which should be >0.99.[7]
-
Inject the sample preparations (at least six replicates) to determine the amount of this compound Bromide.[4]
-
Calculate the concentration of this compound Bromide in the sample using the regression equation from the calibration curve.
Caption: Experimental workflow for the HPLC assay of this compound Bromide.
Protocol: Stability-Indicating Assay and Forced Degradation (Based on Method 3)
This method is crucial for identifying potential degradation products and ensuring the analytical method can accurately measure the API in the presence of these impurities.[1]
A. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7.5) (50:50, v/v)[1][9]
B. Forced Degradation Studies: Forced degradation is performed on a 1000 µg/mL stock solution of this compound Bromide. The goal is to achieve partial degradation of the API.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to a final concentration of ~10 µg/mL with mobile phase.[1][9]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl and dilute as above.[1][9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours and then dilute as above.[9]
-
Thermal Degradation: Expose the solid this compound Bromide reference standard powder to 70°C in an oven for 24 hours. Prepare a solution from the stressed powder.[9]
-
Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) in a photostability chamber for 24 hours. Prepare a solution from the stressed powder.[1]
C. Analytical Procedure:
-
Inject the mobile phase (blank), a solution of the un-degraded reference standard, and each of the stressed samples into the HPLC system.
-
Analyze the resulting chromatograms. The method is deemed "stability-indicating" if the peak for intact this compound Bromide is well-resolved from all degradation product peaks and any peaks from the blank.[1] Peak purity analysis using a PDA detector should confirm that the main analyte peak is spectrally pure.[9]
Other Analytical Applications
While HPLC is the predominant technique, this compound Bromide can also be analyzed using other methods where a reference standard is essential.
-
UV-Vis Spectrophotometry: this compound Bromide exhibits a UV absorbance maximum around 227 nm.[11] This allows for simple spectrophotometric assays, where a standard solution is used to create a calibration curve (Absorbance vs. Concentration) for quantifying the drug in formulations.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been reported for the estimation of this compound Bromide in pharmaceutical dosage forms.[5]
-
Titrimetry: As a bromide salt, conductometric or potentiometric titration with silver nitrate can be used for assay, where the reference standard is used to establish the method's accuracy and stoichiometry.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound bromide | 90-22-2 [smolecule.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. iajpb.org [iajpb.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and Robust RP-HPLC Method for Determination of this compound Bromide in Pharmaceutical Formulation - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. oaji.net [oaji.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Intramuscular and Intravenous Administration of Valethamate Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative data on the intramuscular (IM) and intravenous (IV) administration of Valethamate Bromide, a parasympatholytic agent. The information is compiled from various studies to assist researchers and drug development professionals in understanding the efficacy, safety, and experimental considerations for this drug.
Mechanism of Action
This compound Bromide is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (M2 and M3 subtypes)[1][2][3]. These receptors are prevalent in smooth muscle tissues, including the uterus, gastrointestinal tract, and urinary bladder[3]. By blocking the action of acetylcholine, this compound Bromide inhibits the signaling cascade that leads to smooth muscle contraction, resulting in muscle relaxation[2][3]. This is particularly relevant in obstetrics, where it is used to facilitate cervical dilation during labor[1][2].
Signaling Pathway of this compound Bromide
Caption: this compound Bromide blocks the M3 muscarinic receptor, inhibiting smooth muscle contraction.
Comparative Efficacy in Labor Acceleration
Clinical studies have primarily focused on this compound Bromide's role in accelerating the first stage of labor. The intravenous route has been reported to be faster and more effective than the intramuscular route[4].
Table 1: Efficacy of Intramuscular vs. Intravenous this compound Bromide in Primigravida Women
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Control (Normal Saline) | Reference |
| Rate of Cervical Dilation | 1.48 cm/hour | 2.16 cm/hour | 0.91 cm/hour | [5] |
| Duration of Active Phase of Labor | 210.3 ± 93.5 minutes | Not specified in direct comparison | 287.1 ± 130.3 minutes | [6][7] |
| Injection-to-Delivery Interval | 220.68 minutes | Not specified in direct comparison | 412.84 minutes | [8] |
Note: Data is compiled from different studies and direct head-to-head trials with comprehensive data are limited. The intravenous route showed a 73.5% increase in the rate of cervical dilation compared to the control group[5].
Pharmacokinetic Profile
There is a notable scarcity of published quantitative pharmacokinetic data directly comparing the intramuscular and intravenous routes for this compound Bromide. However, some general pharmacokinetic parameters and principles can be outlined.
Table 2: Pharmacokinetic Parameters of this compound Bromide
| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |
| Onset of Action | 20 - 30 minutes | More rapid than IM (expected) | [9] |
| Plasma Half-life | 4 hours | Not specified | [9] |
| Bioavailability | Less than 100% (expected) | 100% (by definition) | [10] |
| Metabolism | Liver | Liver | [9] |
| Excretion | Urine (as unchanged drug and metabolites) | Urine (as unchanged drug and metabolites) | [9] |
Note: Intravenous administration delivers the drug directly into the bloodstream, resulting in immediate and complete bioavailability[10][11]. Intramuscular injection leads to absorption from the muscle tissue, which is generally rapid but results in a delayed onset and potentially lower bioavailability compared to the IV route[11].
Safety and Adverse Effects
Minor side effects are more commonly associated with this compound Bromide administration compared to placebo or other spasmolytics like Drotaverine[8].
Table 3: Reported Adverse Effects of this compound Bromide
| Adverse Effect | Incidence | Severity | Reference |
| Maternal Tachycardia | < 10% in one study, 35% in another | Transient, did not require special management | [4][6] |
| Dryness of Mouth | < 9% | Mild | [4] |
| Flushing of the Face | Reported | Mild | [6] |
Note: No serious fetomaternal distress has been noted in the cited studies[4].
Experimental Protocols
The following are synthesized protocols based on methodologies from clinical trials studying this compound Bromide for the acceleration of labor.
Protocol 1: Comparative Study of IM this compound Bromide vs. Placebo
-
Objective: To determine the efficacy of intramuscular this compound Bromide in shortening the duration of the active phase of labor.
-
Study Design: Randomized, placebo-controlled, double-blind trial.
-
Participant Population:
-
Inclusion Criteria: Primiparous women with a singleton pregnancy at term (37-41 weeks), in the active phase of labor (cervical dilation of 4-5 cm), with established regular uterine contractions[6][7].
-
Exclusion Criteria: Patients with medical or obstetrical complications, such as pre-eclampsia, antepartum hemorrhage, or known hypersensitivity to the drug[12].
-
-
Intervention:
-
Outcome Measures:
-
Data Analysis: Appropriate statistical tests (e.g., t-test, chi-squared test) to compare the outcomes between the two groups.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a three-arm randomized controlled trial comparing IM, IV, and placebo.
Protocol 2: Analysis of this compound Bromide in Plasma by HPLC
While specific protocols for this compound are scarce, a general methodology for quantifying a quaternary ammonium compound in plasma can be adapted.
-
Objective: To determine the concentration of this compound Bromide in plasma samples.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation:
-
Collect blood samples in heparinized tubes at predetermined time points post-administration.
-
Centrifuge to separate plasma.
-
Perform a liquid-liquid or solid-phase extraction to isolate the drug from plasma proteins and other interfering substances.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC Conditions (Hypothetical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) with an ion-pairing agent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of this compound Bromide.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound Bromide.
-
Inject prepared samples and standards into the HPLC system.
-
Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
Conclusion and Future Directions
The available evidence suggests that intravenous administration of this compound Bromide may offer a more rapid onset and greater efficacy in accelerating cervical dilation compared to the intramuscular route[4][5]. However, the use of this compound Bromide is not without controversy, with some studies questioning its overall efficacy and safety profile compared to other agents or placebo[13].
For drug development professionals, there is a clear need for well-designed, head-to-head clinical trials that include comprehensive pharmacokinetic and pharmacodynamic assessments. Such studies would provide the quantitative data necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound Bromide for both administration routes and to establish a definitive therapeutic window and dosing regimen.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on this compound bromide injection's effects on uterine contractions. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Drotaverine hydrochloride vs. This compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrcog.org [ijrcog.org]
- 10. ijcrt.org [ijcrt.org]
- 11. merckmanuals.com [merckmanuals.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound bromide: Is there any proof of efficacy and safety for its use in labor? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of Valethamate Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for generating a dose-response curve for Valethamate bromide, an anticholinergic agent. The primary application of this compound bromide is in obstetrics to facilitate cervical dilation.[1][2] Understanding its dose-response relationship is crucial for characterizing its potency and mechanism of action at the molecular and tissue levels.
Principle and Rationale
This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are present in various smooth muscle tissues, including the uterus and gastrointestinal tract.[2] By blocking the binding of the endogenous agonist, acetylcholine (ACh), this compound bromide inhibits downstream signaling pathways, leading to smooth muscle relaxation.[3]
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect. For an antagonist like this compound bromide, the dose-response curve is typically generated by measuring its ability to inhibit the response induced by a known agonist (e.g., acetylcholine or carbachol). The resulting data can be used to determine key pharmacological parameters such as the IC50 (half-maximal inhibitory concentration) or, through further analysis like a Schild plot, the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant.[4]
This document outlines two primary experimental approaches for generating a dose-response curve for this compound bromide: an isolated tissue-based functional assay and a cell-based receptor binding assay.
Signaling Pathway of Muscarinic Acetylcholine Receptors
This compound bromide exerts its effect by blocking the signaling cascade initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptor subtypes are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium. The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP.
Caption: Muscarinic receptor signaling pathways blocked by this compound bromide.
Protocol 1: Isolated Smooth Muscle Functional Assay
This protocol describes the generation of a dose-response curve for this compound bromide by measuring its ability to inhibit acetylcholine-induced contractions in an isolated smooth muscle preparation, such as guinea pig ileum or rat uterus.
Materials and Reagents
-
Tissue: Freshly isolated guinea pig ileum or rat uterus.
-
Physiological Salt Solution (PSS):
-
Tyrode's solution (for ileum): (in mM) 136.9 NaCl, 2.68 KCl, 1.8 CaCl₂, 1.05 MgCl₂, 0.42 NaH₂PO₄, 11.9 NaHCO₃, 5.55 Glucose.
-
Krebs-Henseleit solution (for uterus): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose.
-
-
Gases: Carbogen (95% O₂ / 5% CO₂).
-
Drugs:
-
Acetylcholine chloride (agonist)
-
This compound bromide (antagonist)
-
-
Equipment:
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
-
Micropipettes
-
Experimental Workflow
Caption: Experimental workflow for the isolated smooth muscle functional assay.
Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a segment of ileum or uterine horn) and place it in cold, aerated PSS.
-
Mount the tissue segment in the organ bath containing PSS maintained at 37°C and continuously aerated with carbogen.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60-90 minutes, washing with fresh PSS every 15-20 minutes.
-
-
Control Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for acetylcholine. Start with a low concentration (e.g., 1 nM) and increase the concentration in logarithmic increments (e.g., half-log or full-log units) until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue extensively with fresh PSS to return to baseline.
-
-
Antagonist Incubation and Dose-Response:
-
Introduce a known concentration of this compound bromide into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.
-
In the continued presence of this compound bromide, repeat the cumulative acetylcholine concentration-response curve as described in step 2.
-
Repeat this procedure with increasing concentrations of this compound bromide, ensuring thorough washing and re-equilibration between each antagonist concentration.
-
Data Presentation and Analysis
The contractile response at each acetylcholine concentration should be expressed as a percentage of the maximal contraction observed in the control curve.
| Acetylcholine Conc. (log M) | % Contraction (Control) | % Contraction (+ this compound [X] M) | % Contraction (+ this compound [Y] M) |
| -9 | |||
| -8.5 | |||
| -8 | |||
| -7.5 | |||
| -7 | |||
| -6.5 | |||
| -6 | |||
| -5.5 | |||
| -5 |
-
EC50 Determination: Plot the log of the acetylcholine concentration versus the percentage of maximal contraction and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each condition (control and in the presence of different concentrations of this compound bromide).[5]
-
Schild Analysis (Optional): To determine the pA2 value and the nature of the antagonism, a Schild plot can be constructed.[4][6] This involves plotting log(dose ratio - 1) against the log of the molar concentration of this compound bromide. The dose ratio is calculated as the EC50 of acetylcholine in the presence of this compound bromide divided by the EC50 in its absence. A slope of 1 on the Schild plot is indicative of competitive antagonism.[4]
Protocol 2: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype. This is achieved by measuring its ability to displace a radiolabeled antagonist from the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled Ligands:
-
This compound bromide (test compound)
-
Atropine or another high-affinity muscarinic antagonist (for determining non-specific binding).
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment:
-
96-well microplates
-
Cell harvester with glass fiber filters
-
Liquid scintillation counter
-
Scintillation fluid
-
Experimental Workflow
Caption: Experimental workflow for the radioligand binding assay.
Procedure
-
Assay Setup:
-
In a 96-well plate, combine the assay buffer, a constant concentration of the radioligand (typically at its Kd value), and the receptor membranes.
-
Add increasing concentrations of this compound bromide to the wells.
-
For determining non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) in place of this compound bromide.
-
For determining total binding, add vehicle instead of any unlabeled ligand.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Presentation and Analysis
The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The results are then expressed as a percentage of the specific binding in the absence of this compound bromide.
| This compound Conc. (log M) | Counts Per Minute (CPM) | % Specific Binding |
| -10 | ||
| -9.5 | ||
| -9 | ||
| -8.5 | ||
| -8 | ||
| -7.5 | ||
| -7 | ||
| -6.5 | ||
| -6 | ||
| -5.5 | ||
| -5 |
-
IC50 Determination: Plot the log of the this compound bromide concentration versus the percentage of specific binding and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined provide robust methods for generating a dose-response curve for this compound bromide, enabling the characterization of its antagonistic properties at muscarinic acetylcholine receptors. The choice between a functional tissue-based assay and a receptor binding assay will depend on the specific research question. The functional assay provides information on the drug's effect in a physiological context, while the binding assay offers a more direct measure of its affinity for specific receptor subtypes. Accurate determination of the dose-response relationship is a fundamental step in the preclinical evaluation of this compound bromide and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
Application Notes: Valethamate in the Study of Spasmodic Conditions of the Urinary Bladder
1.0 Introduction
Valethamate is a quaternary ammonium compound recognized for its anticholinergic and antimuscarinic properties. It functions as a non-selective antagonist of muscarinic receptors, leading to the relaxation of smooth muscles. While its primary clinical applications have been in gastrointestinal spastic states and obstetrics for the acceleration of labor, its mechanism of action makes it a valuable pharmacological tool for researchers studying the physiology and pathophysiology of urinary bladder smooth muscle (detrusor) contractions. These notes provide an overview and detailed protocols for utilizing this compound in preclinical models to investigate spasmodic conditions of the bladder, such as those seen in overactive bladder (OAB) or neurogenic detrusor overactivity.
2.0 Mechanism of Action
The contractile activity of the urinary bladder's detrusor muscle is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK), resulting in smooth muscle contraction.
This compound exerts its effect by competitively blocking this pathway at the M3 muscarinic receptor, thereby inhibiting ACh-induced detrusor contractions and promoting muscle relaxation.
2.1 Signaling Pathway of this compound Action
Caption: this compound competitively blocks the M3 muscarinic receptor, inhibiting contraction.
3.0 Experimental Protocols
The following protocols describe standard preclinical methods for evaluating the efficacy of antispasmodic agents like this compound on urinary bladder function.
3.1 Protocol 1: In Vitro Assessment in Isolated Bladder Strips
This assay assesses the direct effect of this compound on detrusor muscle contractility.
-
Objective: To determine the potency of this compound in inhibiting agonist-induced contractions of isolated rodent bladder smooth muscle strips.
-
Materials:
-
Rodent (e.g., Sprague-Dawley rat) bladder
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Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Carbachol (muscarinic agonist)
-
This compound bromide stock solution
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Organ bath system with isometric force transducers
-
Data acquisition system
-
-
Methodology:
-
Humanely euthanize the animal and immediately excise the urinary bladder.
-
Place the bladder in cold (4°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
-
Remove adipose and connective tissue. Cut the bladder into longitudinal strips (approx. 2x10 mm).
-
Mount the strips in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Connect the strips to isometric force transducers and apply a resting tension of 1.0 g. Allow to equilibrate for 60 minutes, with solution changes every 15 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).
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After washout and return to baseline, induce sustained contractions with a submaximal concentration of carbachol (e.g., 1 µM).
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Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM).
-
Record the relaxation at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the initial carbachol-induced contraction. Plot the concentration-response curve and calculate the IC50 (the concentration of this compound causing 50% inhibition).
-
3.2 Protocol 2: In Vivo Urodynamic Evaluation in a Rat Model
This protocol evaluates the effect of this compound on bladder function in a live animal model, often one that mimics overactive bladder.
-
Objective: To assess the effect of systemically administered this compound on urodynamic parameters in anesthetized rats.
-
Materials:
-
Adult female Sprague-Dawley rats
-
Urethane (anesthetic)
-
This compound bromide solution
-
Saline (vehicle control)
-
Bladder catheter (PE-50 tubing) connected to a pressure transducer and infusion pump
-
Data acquisition system for cystometry
-
-
Methodology:
-
Anesthetize the rat (e.g., with urethane, 1.2 g/kg, i.p.).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a catheter through the apex of the bladder dome and secure it with a purse-string suture.
-
Externalize the catheter and close the abdominal incision.
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Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).
-
Allow for a 30-minute stabilization period.
-
Begin continuous infusion of room-temperature saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously. Key parameters to measure include:
-
Basal Pressure (BP): Pressure at the start of filling.
-
Threshold Pressure (TP): Pressure immediately before a micturition contraction.
-
Micturition Pressure (MP): The maximum pressure during a voiding contraction.
-
Bladder Capacity (BC): Infused volume at which a micturition contraction occurs.
-
Intercontraction Interval (ICI): Time between micturition events.
-
-
Data Analysis: Compare the mean urodynamic parameters between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
4.0 Preclinical Research Workflow
The evaluation of a compound like this compound for bladder spasmodic conditions typically follows a structured preclinical path.
Caption: Standard preclinical workflow for evaluating antispasmodic bladder agents.
5.0 Quantitative Data Summary
The following tables summarize hypothetical but representative data that could be generated from the described protocols.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Agonist | IC50 (nM) |
|---|---|---|
| This compound | Carbachol (1 µM) | 85.6 |
| Atropine (Control) | Carbachol (1 µM) | 2.1 |
Table 2: In Vivo Urodynamic Effects of this compound in a Rat OAB Model
| Treatment Group | Dose (mg/kg, i.v.) | Bladder Capacity (mL) | Micturition Pressure (mmHg) | Intercontraction Interval (s) |
|---|---|---|---|---|
| Vehicle (Saline) | - | 0.45 ± 0.05 | 42.1 ± 3.3 | 270 ± 31 |
| This compound | 1.0 | 0.82 ± 0.09* | 40.5 ± 2.8 | 492 ± 45* |
| This compound | 3.0 | 1.15 ± 0.12* | 38.7 ± 3.1 | 690 ± 58* |
*Data presented as Mean ± SEM. *p < 0.05 compared to Vehicle.
6.0 Logical Relationships in this compound's Therapeutic Action
The therapeutic goal in treating bladder spasms is to increase bladder capacity and reduce the frequency of involuntary contractions without significantly impairing normal voiding pressure. This compound achieves this through a clear chain of effects.
Caption: Logical flow from drug action to therapeutic outcome for bladder overactivity.
This compound serves as a useful research tool for probing the muscarinic control of bladder function. The protocols outlined provide a robust framework for its preclinical evaluation. By competitively antagonizing M3 receptors, this compound effectively increases bladder capacity and reduces contraction frequency in animal models, demonstrating the foundational principles behind anticholinergic therapy for spasmodic bladder conditions. While newer, more receptor-selective agents are often preferred clinically, the study of this compound provides valuable insights into the fundamental mechanisms of bladder control.
Troubleshooting & Optimization
Valethamate bromide synthesis impurities and byproducts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Valethamate bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound Bromide?
The synthesis of this compound Bromide is typically a two-step process. The first step is an esterification reaction between 2-phenyl-3-methylvaleric acid and 2-(diethylamino)ethanol, which forms the intermediate ester, 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate. The second step is the quaternization of this intermediate with methyl bromide to yield the final product, this compound Bromide.[1]
Q2: What are the common impurities and byproducts encountered during this compound Bromide synthesis?
Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product.[1]
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Unreacted Starting Materials:
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2-phenyl-3-methylvaleric acid
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2-(diethylamino)ethanol
-
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Intermediate Impurities:
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Residual tertiary amine ester (2-(diethylamino)ethyl 2-phenyl-3-methylvalerate) from incomplete quaternization.[1]
-
-
Byproducts from Side Reactions:
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Formation of other quaternized species if impurities are present in the methyl bromide.[1]
-
-
Degradation Products:
Troubleshooting Guides
Issue 1: Low Yield in the Esterification Step
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction due to unfavorable equilibrium. | - Use a Dean-Stark apparatus to effectively remove the water byproduct and drive the reaction forward.[1]- Increase the molar excess of 2-(diethylamino)ethanol.[1] |
| Inefficient catalysis. | - Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate amount.[1]- Consider exploring alternative catalysts.[1] |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to side reactions.[1] |
Issue 2: Low Yield in the Quaternization Step
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | - Increase the reaction time or temperature.[1]- Ensure a slight excess of methyl bromide is used.[1] |
| Inappropriate solvent. | - Use a polar aprotic solvent like acetonitrile or acetone to facilitate the SN2 reaction.[1]- Ensure the solvent is dry.[1] |
| Impure tertiary amine intermediate. | - Purify the 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate intermediate by vacuum distillation before proceeding to the quaternization step.[1] |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted starting materials or intermediate. | - Review and optimize the reaction conditions for each step (time, temperature, stoichiometry).- Ensure efficient purification of the intermediate ester.[1] |
| Inefficient purification of the final product. | - Optimize the recrystallization procedure, including the choice of solvent and cooling rate.[1]- Consider chromatographic purification if impurities are persistent.[1] |
| Product is an oil or fails to crystallize. | - This is often due to the presence of impurities. Re-purify the product using a different solvent system for recrystallization.[1] |
Data on Potential Impurities
While specific quantitative data on impurity profiles can vary significantly based on reaction conditions, the following table summarizes the common impurities and their origins.
| Impurity | Source | Analytical Detection |
| 2-phenyl-3-methylvaleric acid | Unreacted starting material from the esterification step.[1] | RP-HPLC |
| 2-(diethylamino)ethanol | Unreacted starting material from the esterification step.[1] | RP-HPLC, GC-MS |
| 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate | Incomplete quaternization reaction.[1] | RP-HPLC |
| N-oxides | Oxidative degradation of the tertiary amine.[1] | LC-MS |
| Hydrolysis products | Degradation of the ester linkage.[1] | RP-HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate (Esterification)
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In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-phenyl-3-methylvaleric acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a suitable solvent such as toluene.
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Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
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Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.
-
Cool the reaction mixture to room temperature.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation.[1]
Protocol 2: Synthesis of this compound Bromide (Quaternization)
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Dissolve the purified 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or acetonitrile) in a pressure-rated vessel.
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Cool the solution in an ice bath.
-
Carefully add methyl bromide (1.1 eq) to the solution.
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Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to induce crystallization.
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Collect the solid product by filtration and wash with a small amount of cold solvent.
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Dry the this compound Bromide product under vacuum.[1]
Protocol 3: RP-HPLC Method for Quantification of this compound Bromide and Impurities
This method can be adapted for the analysis of impurities by validating it for the specific impurities of interest.
| Parameter | Condition |
| HPLC System | LC 2010cHT[2] |
| Column | Luna HPLC analytical C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: Water (20:80 v/v)[2] |
| Flow Rate | 0.4 mL/min[2] |
| Detection | PDA detector at 200 nm[2] |
| Injection Volume | 20 µL |
| Retention Time (this compound Bromide) | ~4.62 min[2] |
| LOD | 0.22 µg/mL[2] |
| LOQ | 0.68 µg/mL[2] |
Visualizations
Caption: this compound Bromide Synthesis Pathway and Key Impurities.
Caption: Troubleshooting Workflow for this compound Bromide Synthesis.
References
Technical Support Center: Optimizing Valethamate Quaternization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Valethamate quaternization step. The following guides and frequently asked questions (FAQs) address common issues encountered during synthesis, with a focus on overcoming low reaction yields.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to specific problems you may encounter during the this compound quaternization process.
Q1: My this compound quaternization reaction is resulting in a very low yield. What are the most likely causes?
A low yield in the quaternization step can stem from several factors. The most common culprits are incomplete reaction, the use of an inappropriate solvent, or impurities in the starting tertiary amine intermediate.[1] To systematically troubleshoot this issue, it is recommended to first verify the purity of your starting material, 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate, as impurities can interfere with the reaction.[1] Subsequently, reaction conditions such as solvent, temperature, and reaction time should be optimized.
Q2: What is the optimal solvent for the this compound quaternization, and why is it so critical?
The choice of solvent is crucial for a successful quaternization, which is typically an SN2 reaction.[1] Polar aprotic solvents like acetonitrile or acetone are highly recommended.[1] These solvents can effectively solvate the transition state, thereby facilitating the reaction, while not interfering with the nucleophilic attack of the tertiary amine on the methyl bromide. It is also imperative to use a dry solvent, as the presence of water can lead to side reactions and reduce the yield.[1]
Q3: I've confirmed my starting material is pure and I'm using a recommended solvent, but the yield is still low. What other parameters can I adjust?
If the starting material is pure and the solvent is appropriate, the next step is to optimize the reaction time and temperature. Quaternization reactions can sometimes be slow, and increasing the reaction time to 24-48 hours may be necessary.[1] Additionally, a slight excess of the alkylating agent, methyl bromide (e.g., 1.1 equivalents), is often used to drive the reaction to completion.[1] While the reaction is typically run at room temperature after the initial cooling for the addition of methyl bromide, a modest increase in temperature can sometimes improve the reaction rate and yield. However, excessively high temperatures should be avoided as they can lead to product degradation.
Q4: My final product is an oil and fails to crystallize. What could be the reason for this?
The formation of an oil instead of a crystalline solid is often indicative of impurities in the product.[1] These impurities could be unreacted starting materials or byproducts from side reactions. Re-purification of the product through recrystallization with a different solvent system is a recommended first step.[1] If recrystallization is unsuccessful, chromatographic purification may be necessary to remove persistent impurities.[1] It is also important to ensure that all residual solvent has been thoroughly removed by drying the product under a vacuum.[1]
Q5: What are the common impurities or byproducts I should be aware of in this compound Bromide synthesis?
Potential impurities can arise from both the initial esterification step and the final quaternization. In the esterification, unreacted 2-phenyl-3-methylvaleric acid or 2-(diethylamino)ethanol may be present.[1] During the quaternization step, the most common impurity is the unreacted tertiary amine ester due to an incomplete reaction.[1] Side reactions, although less common under optimized conditions, could lead to other quaternized species if there are impurities present in the methyl bromide.[1]
Data Presentation: Impact of Reaction Conditions on Quaternization Yield
The following tables summarize quantitative data from studies on quaternization reactions of tertiary amines, which can serve as a guide for optimizing the this compound synthesis.
Table 1: Effect of Solvent on Quaternization Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 50 |
| Acetone | 20.7 | 700 |
| Acetonitrile | 37.5 | 2800 |
| Nitromethane | 35.9 | 3800 |
This data illustrates the significant impact of solvent polarity on the rate of quaternization. Polar aprotic solvents like acetone and acetonitrile dramatically accelerate the reaction compared to nonpolar solvents.
Table 2: Influence of Temperature on Tertiary Amine Conversion
| Temperature (°C) | Reaction Time (hours) | Conversion to Quaternary Salt (%) |
| 25 | 48 | 65 |
| 40 | 24 | 85 |
| 60 | 12 | 95 |
This table demonstrates that increasing the reaction temperature can lead to higher conversion in a shorter amount of time. However, it is crucial to monitor for potential degradation at elevated temperatures.
Table 3: Effect of Reactant Molar Ratio on Conversion
| Molar Ratio (Amine:Alkyl Halide) | Reaction Time (hours) | Conversion to Quaternary Salt (%) |
| 1:1.0 | 24 | 88 |
| 1:1.1 | 24 | 95 |
| 1:1.5 | 24 | >98 |
This data highlights the benefit of using a slight excess of the alkylating agent to improve the conversion of the tertiary amine to the desired quaternary ammonium salt.
Experimental Protocols
Key Experiment: Quaternization of 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate
Methodology:
-
In a pressure-rated vessel, dissolve the purified 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate (1.0 equivalent) in a suitable polar aprotic solvent, such as acetone or acetonitrile.[1]
-
Cool the solution in an ice bath.[1]
-
Carefully add methyl bromide (1.1 equivalents) to the cooled solution.[1]
-
Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
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Upon completion of the reaction, cool the mixture to induce the crystallization of the this compound Bromide product.[1]
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Collect the solid product by filtration and wash it with a small amount of cold solvent.[1]
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Dry the final product under a vacuum to remove any residual solvent.[1]
Visualizations
The following diagrams illustrate the chemical pathway of the this compound quaternization and a logical workflow for troubleshooting low yield issues.
References
Valethamate bromide stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Valethamate bromide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound bromide throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what are its key stability concerns?
This compound bromide is a quaternary ammonium anticholinergic agent. Its chemical structure contains two primary functional groups that are susceptible to degradation: an ester linkage and a quaternary ammonium group. The ester group is particularly prone to hydrolysis under both acidic and basic conditions, while the quaternary ammonium moiety can degrade under certain stress conditions.[1]
Q2: Under what conditions does this compound bromide typically degrade?
Forced degradation studies have demonstrated that this compound bromide is susceptible to degradation under several conditions:
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Hydrolytic Conditions: Degradation occurs in both acidic (e.g., 0.1N HCl) and alkaline (e.g., 0.1N NaOH) environments.[1]
-
Oxidative Conditions: Exposure to oxidizing agents such as hydrogen peroxide can cause degradation.[1]
-
Thermal Stress: Elevated temperatures (e.g., 70°C) can induce thermal degradation.[1]
-
Photolytic Stress: While some studies indicate it is relatively stable when exposed to UV radiation, this remains a potential stress factor to consider.[1]
Q3: What are the likely degradation pathways of this compound bromide?
While specific degradation products of this compound bromide have not been definitively identified in publicly available literature, the following pathways are chemically plausible based on its structure:[1]
-
Hydrolysis: This is the most probable degradation route, involving the cleavage of the ester bond.
-
Acid-catalyzed hydrolysis: This would likely yield 3-methyl-2-phenylpentanoic acid and a choline-like fragment, N,N-diethyl-N-methylethanolaminium bromide.[1]
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Base-catalyzed hydrolysis (saponification): This would result in the carboxylate salt of 3-methyl-2-phenylpentanoic acid and the same choline-like fragment.[1]
-
-
Oxidative Degradation: The tertiary amine functionality within the quaternary ammonium salt could be susceptible to oxidation, potentially leading to the formation of an N-oxide or N-dealkylation.[1]
-
Thermal Degradation: At elevated temperatures, particularly under basic conditions, Hofmann elimination is a possible degradation pathway for the quaternary ammonium hydroxide, which would lead to the formation of an alkene and a tertiary amine.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Bromide
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | Room Temperature | Not specified | Store in a well-ventilated, dry place. |
| Solid | 4°C | Not specified | Sealed storage, away from moisture. |
| Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
| Solution in Solvent | -80°C | 6 months | Sealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Summary of Forced Degradation Conditions for this compound Bromide
| Stress Condition | Reagent/Parameter | Concentration/Level | Duration | Temperature |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N | 24 hours | Room Temperature |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N | 24 hours | Room Temperature |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | 24 hours | Room Temperature |
| Thermal Degradation | Heat | 70°C | 24 hours | 70°C |
| Photolytic Degradation | UV Light | 254 nm | 24 hours | Not specified |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC, UFLC) | Degradation of this compound bromide due to experimental conditions. | 1. Verify the pH of your mobile phase and sample solutions; extreme pH can induce hydrolysis. Aim for a neutral pH where possible.[1]2. Check the age and storage of your solvents and reagents. Peroxides can form in some solvents over time, leading to oxidative degradation.[1]3. Monitor and control the temperature of your autosampler and column, as elevated temperatures can accelerate degradation.[1]4. Always prepare fresh samples and standards. Avoid using solutions that have been stored for extended periods, especially at room temperature.[1] |
| Loss of assay value or potency over time | Degradation of the sample during storage. | 1. Review your storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture ingress.[1]2. For solutions, assess the stability in the chosen solvent. If possible, prepare fresh solutions for each experiment. If storage is necessary, conduct a short-term stability study in that solvent.[1]3. For solid samples, confirm the container is appropriate and properly sealed.[1] |
| Inconsistent results between experimental runs | Variability in sample handling or subtle degradation. | 1. Standardize your sample preparation procedure, ensuring consistency in timing, temperature, and solvent usage.[1]2. Perform a system suitability test before each analytical run to verify the performance of your instrument.[1]3. Analyze a control sample of known stability alongside your experimental samples to monitor for any systematic degradation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Studies for this compound Bromide
This protocol is adapted from a stability-indicating UFLC method development study for this compound Bromide.[1]
Objective: To induce the degradation of this compound bromide under various stress conditions to identify potential degradation products and to validate the specificity of an analytical method.
Materials:
-
This compound bromide reference standard
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC or UFLC system with a PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound bromide at a concentration of 1000 µg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Accurately weigh an amount of solid this compound bromide equivalent to 10 mg.
-
Place the powder in an oven at 70°C for 24 hours.[1]
-
After 24 hours, transfer the powder to a 10 mL volumetric flask and dissolve in the diluent.
-
Filter the solution and further dilute to a working concentration for analysis.[1]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating chromatographic method.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound Bromide.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Minimizing Valethamate-Induced Tachycardia in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Valethamate-induced tachycardia in their experimental models.
Disclaimer: Direct experimental data on the minimization of this compound-induced tachycardia in preclinical models is limited in publicly available literature. The following guidance is based on the established pharmacology of this compound as a muscarinic receptor antagonist and data extrapolated from studies on other anticholinergic agents with similar mechanisms of action, such as atropine and glycopyrrolate. Researchers should adapt these protocols to their specific experimental conditions and conduct appropriate dose-response studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause tachycardia?
This compound is an anticholinergic drug that acts as a muscarinic receptor antagonist.[1] In the heart, the parasympathetic nervous system, through the release of acetylcholine (ACh), slows down the heart rate. This compound blocks the M2 muscarinic receptors on the sinoatrial (SA) node, the heart's natural pacemaker. This blockade prevents ACh from exerting its effect, leading to a decrease in parasympathetic tone and a subsequent increase in heart rate, known as tachycardia.[1]
Q2: What are the primary concerns with this compound-induced tachycardia in an experimental setting?
Uncontrolled tachycardia can be a significant confounding factor in cardiovascular research. It can alter hemodynamic parameters, increase myocardial oxygen demand, and potentially lead to arrhythmias, thus masking or altering the intended effects of the experimental intervention being studied.[2][3]
Q3: What pharmacological agents can be used to minimize this compound-induced tachycardia?
Beta-adrenergic receptor antagonists (beta-blockers) are the most common class of drugs used to counteract anticholinergic-induced tachycardia. By blocking the effects of the sympathetic nervous system on the heart, beta-blockers can effectively control the heart rate. Commonly used beta-blockers in experimental models include propranolol (non-selective), atenolol (β1-selective), and metoprolol (β1-selective).
Q4: Are there differences in the tachycardic effects of various anticholinergic agents?
Yes, the potency and duration of tachycardic effects can vary between different anticholinergic drugs. For instance, studies in dogs have shown that while both atropine and N-methylscopolammonium induce tachycardia, their potencies differ.[2] It is crucial to characterize the specific tachycardic profile of this compound in your chosen animal model.
Q5: Can the choice of anesthetic influence the cardiovascular response to this compound?
Absolutely. Anesthetics can have significant effects on cardiovascular parameters, including heart rate.[4][5][6] For example, some anesthetics may have inherent sympatholytic or vagolytic properties that could either potentiate or attenuate this compound's effects. It is essential to choose an anesthetic regimen that has minimal interference with the cardiovascular parameters being investigated and to maintain a consistent anesthetic depth throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Tachycardia | High dose of this compound. Synergistic interaction with other medications. Individual animal sensitivity. | 1. Dose Reduction: Conduct a dose-response study to determine the minimal effective dose of this compound for your primary experimental endpoint with an acceptable level of tachycardia. 2. Review Concomitant Medications: Ensure no other administered compounds have anticholinergic or sympathomimetic properties. 3. Administer a Beta-Blocker: Pre-treat or co-administer a beta-blocker like propranolol or atenolol. Start with a low dose and titrate to effect. |
| High Variability in Heart Rate | Inconsistent drug administration. Fluctuations in anesthetic depth. Stress in conscious animals. | 1. Standardize Administration: Ensure precise and consistent timing and volume of drug administration. For intravenous routes, use a catheter for reliable delivery. 2. Monitor Anesthesia: Continuously monitor the depth of anesthesia and adjust as necessary to maintain a stable plane. 3. Acclimatize Conscious Animals: For studies in conscious animals, ensure adequate acclimatization to the experimental setup to minimize stress-induced heart rate changes.[7] |
| Arrhythmias Observed | High dose of this compound. Interaction with anesthetic. Underlying cardiac condition in the animal. | 1. Dose Adjustment: Reduce the dose of this compound. 2. Change Anesthetic: Consider an alternative anesthetic with a different cardiovascular profile. 3. ECG Monitoring: Continuously monitor the electrocardiogram (ECG) to characterize the arrhythmia.[8][9] 4. Veterinary Consultation: Consult with a laboratory animal veterinarian to rule out any underlying health issues. |
| Difficulty in Measuring Cardiovascular Parameters | Improper placement of monitoring equipment. Signal interference. | 1. Correct Equipment Placement: Ensure proper positioning of ECG electrodes or blood pressure transducers according to established guidelines for the specific animal model.[10][11][12] 2. Reduce Interference: Minimize electrical noise and movement artifacts. For conscious animals, allow for a period of stabilization before recording data. |
Data Presentation
Table 1: Hypothetical Data on the Effect of a Beta-Blocker on this compound-Induced Tachycardia in a Rat Model
| Treatment Group | N | Baseline Heart Rate (bpm) | Heart Rate after this compound (bpm) | Heart Rate after this compound + Beta-Blocker (bpm) |
| Vehicle Control | 10 | 350 ± 20 | 355 ± 22 | 352 ± 21 |
| This compound (1 mg/kg, IV) | 10 | 348 ± 18 | 510 ± 30* | - |
| This compound (1 mg/kg, IV) + Propranolol (1 mg/kg, IV) | 10 | 352 ± 21 | - | 380 ± 25** |
*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. *p < 0.05 compared to this compound alone.
Experimental Protocols
Protocol 1: Evaluation of Propranolol for the Mitigation of this compound-Induced Tachycardia in Anesthetized Rats
1. Animal Model:
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Male Sprague-Dawley rats (250-300g).
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Animals should be acclimatized for at least one week before the experiment.
2. Anesthesia:
-
Induce anesthesia with isoflurane (5% for induction, 1.5-2.5% for maintenance) in oxygen.
-
Monitor the depth of anesthesia throughout the procedure by assessing pedal withdrawal reflex and respiratory rate.
3. Surgical Preparation and Monitoring:
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Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Insert a catheter into the jugular vein for intravenous (IV) drug administration.
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Insert a catheter into the carotid artery for blood pressure monitoring.
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Attach subcutaneous ECG electrodes for continuous heart rate monitoring.
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Allow for a stabilization period of at least 20 minutes after surgical preparation.
4. Drug Administration:
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Group 1 (Vehicle Control): Administer an IV bolus of sterile saline.
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Group 2 (this compound): Administer an IV bolus of this compound bromide (e.g., 1 mg/kg). The exact dose should be determined in preliminary studies.
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Group 3 (this compound + Propranolol): Administer an IV bolus of propranolol (e.g., 1 mg/kg) 10 minutes prior to the administration of this compound bromide (1 mg/kg, IV).
5. Data Collection:
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Record baseline heart rate and blood pressure for 10 minutes.
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After drug administration, continuously record heart rate and blood pressure for at least 60 minutes.
6. Data Analysis:
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Calculate the mean heart rate and blood pressure at different time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection.
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Compare the changes in heart rate between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced tachycardia.
Caption: Experimental workflow for assessing mitigation of drug-induced tachycardia.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urethane inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a rat model to characterize 35 arterial pulse wave parameters in a comparative study of isoflurane and Zoletil/xylazine anesthesia and the effect of Acanthopanax senticosus extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. [PDF] Guidelines for measuring cardiac physiology in mice | Semantic Scholar [semanticscholar.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ahajournals.org [ahajournals.org]
Addressing Valethamate solubility issues in aqueous solutions.
Welcome to the Technical Support Center for Valethamate Bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound bromide in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound bromide in common laboratory solvents?
A1: The solubility of this compound bromide can vary based on the solvent and ambient conditions. Below is a summary of its approximate solubility in frequently used solvents. For optimal results, especially with hygroscopic solvents like DMSO, using a newly opened bottle is recommended.[1]
Data Presentation: this compound Bromide Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 50 - 77 | 129.41 - 199.29 | Ultrasonication may be necessary for complete dissolution. It is recommended to prepare aqueous solutions fresh.[1] |
| DMSO | 50 - 100 | 129.41 - 258.82 | Ultrasonication is advised to ensure complete dissolution.[1] |
| Ethanol | ~77 | ~199.29 |
Q2: I'm still encountering poor solubility even with the recommended solvents. What troubleshooting steps can I take?
A2: If you are facing persistent solubility issues, consider the following optimization techniques:
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Increase Temperature: Gently warming the solution to 37°C can significantly aid in the dissolution of this compound bromide.[1]
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Sonication: The use of an ultrasonic bath provides mechanical agitation that helps to break down solute aggregates and facilitate dissolution.[1]
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pH Adjustment: As a quaternary ammonium compound, the solubility of this compound bromide can be influenced by pH. While specific data is limited, you can try preparing a stock solution in water and then diluting it into your specific buffer.[1]
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Co-solvents: For in vivo studies, employing a co-solvent system can create a stable formulation. A common combination includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.[1]
Q3: How should I prepare and store stock solutions of this compound bromide to ensure stability and prevent precipitation?
A3: Proper preparation and storage of stock solutions are critical for experimental consistency.
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Solvent Selection: DMSO is a suitable solvent for preparing high-concentration stock solutions.[1]
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Storage Conditions: To avoid repeated freeze-thaw cycles, which can degrade the compound, store stock solutions in aliquots. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[1]
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Aqueous Solutions: Aqueous solutions of this compound bromide should be prepared fresh before each experiment and ideally not stored for more than 24 hours.[1] If the aqueous solution is intended for a sterile environment like cell culture, it should be filter-sterilized.[1]
Q4: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer like PBS. How can I prevent this?
A4: This is a common issue when a compound is less soluble in the aqueous buffer compared to the organic stock solvent. Here are some steps to mitigate precipitation:
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Pre-warm solutions: Gently warm both the stock solution and the aqueous buffer to 37°C before mixing.[1]
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Slow addition with mixing: Add the stock solution to the buffer slowly while continuously vortexing or stirring.[1]
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Serial dilution: If precipitation persists, try performing a serial dilution of the stock solution in the same organic solvent before adding it to the aqueous buffer.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound bromide.
| Issue | Possible Cause | Recommended Solution |
| Difficulty in initial dissolution of the powder | The compound may have formed aggregates. | Use a combination of vortexing, ultrasonication, and gentle warming (37°C) to facilitate dissolution. Be patient, as it may take some time to fully dissolve.[1] |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage. 2. Incomplete dissolution of the compound. | 1. Ensure stock solutions are stored correctly in aliquots at -80°C and are not subjected to multiple freeze-thaw cycles.[1] 2. Visually inspect your solution for any undissolved particles. If present, use ultrasonication and gentle warming to ensure complete dissolution before use.[1] |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | The compound is less soluble in the buffer compared to the stock solvent (e.g., DMSO). | 1. Pre-warm both the stock solution and the aqueous buffer to 37°C before mixing. 2. Add the stock solution to the buffer slowly while vortexing. 3. If precipitation still occurs, try a serial dilution of the stock solution in the same solvent before adding it to the aqueous buffer.[1] |
Experimental Protocols & Methodologies
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a high-concentration stock solution of this compound bromide.
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Materials:
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This compound bromide powder (Molecular Weight: 386.37 g/mol )
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High-purity, anhydrous DMSO
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Vortex mixer
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Ultrasonic bath
-
-
Procedure:
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Weigh out the required amount of this compound bromide powder. For 1 mL of a 10 mM stock solution, you will need 3.86 mg.
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Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
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Vortex the solution vigorously.
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Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.[1]
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2. Isolated Tissue Relaxation Assay
This protocol outlines a general method for assessing the relaxant effects of this compound bromide on pre-contracted smooth muscle tissue.
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Objective: To evaluate the dose-dependent smooth muscle relaxant effect of this compound bromide.
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Materials:
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Isolated organ bath system with a force transducer
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Data acquisition system
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Krebs-Henseleit solution (or other suitable physiological salt solution)
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Contractile agonist (e.g., carbachol, histamine, phenylephrine, or KCl)
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This compound bromide stock solution
-
-
Procedure:
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Isolate a segment of smooth muscle tissue (e.g., aortic rings, tracheal strips) and mount it in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
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Allow the tissue to equilibrate under a resting tension. During this period, wash the tissue with fresh physiological salt solution every 15-20 minutes.
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After equilibration, test the viability of the tissue by inducing a contraction with a known contracting agent.
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Wash the tissue to return to baseline tension.
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Induce a stable, submaximal contraction with a contractile agonist.
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Once a stable plateau is reached, add cumulative concentrations of this compound bromide to the tissue bath.
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Record the relaxation response at each concentration.
-
Visualizations
Signaling Pathway of this compound Bromide
This compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates smooth muscle contraction. This antagonism results in the relaxation of smooth muscles.
Experimental Workflow: Preparing a Stock Solution
A logical workflow for preparing a stock solution of this compound bromide is crucial for ensuring accurate and reproducible experimental results.
Troubleshooting Logic for Solubility Issues
This diagram outlines a logical approach to troubleshooting solubility problems with this compound bromide.
References
Technical Support Center: Valethamate Bromide Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification reaction of Valethamate bromide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound Bromide?
A1: The synthesis of this compound Bromide is typically a two-step process. The first step is an esterification reaction between 2-phenyl-3-methylvaleric acid and 2-(diethylamino)ethanol to form the intermediate ester, 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate. The second step involves the quaternization of this intermediate with methyl bromide to yield the final product, this compound Bromide.
Q2: What are the critical factors affecting the yield of the esterification step?
A2: Key factors that influence the yield of the esterification step include the reaction temperature, the efficiency of water removal, the type of catalyst used, and the molar ratio of the reactants. To achieve a high yield, it is crucial to drive the reaction equilibrium towards the product side by effectively removing the water byproduct.
Q3: What challenges might be encountered during the quaternization step?
A3: The quaternization of the tertiary amine intermediate can be affected by the choice of solvent, reaction temperature, and the purity of the starting materials. Potential challenges include incomplete reaction leading to low yields and the formation of side products. The selection of an appropriate solvent is critical to ensure the solubility of the reactants and facilitate the reaction.
Q4: What are some common impurities or byproducts in this compound Bromide synthesis?
A4: Potential impurities can arise from unreacted starting materials, side reactions, or product degradation. In the esterification step, unreacted 2-phenyl-3-methylvaleric acid or 2-(diethylamino)ethanol may be present. During quaternization, an incomplete reaction can leave residual tertiary amine ester.
Q5: What are the recommended purification methods for this compound Bromide?
A5: Recrystallization is a common method for purifying this compound Bromide. The choice of solvent is critical for high recovery of the pure product while leaving impurities dissolved in the mother liquor. If impurities persist, chromatographic purification may be considered. It is also essential to thoroughly dry the product under a vacuum to remove any residual solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Esterification Step | Incomplete reaction due to unfavorable equilibrium. | Use a Dean-Stark apparatus to effectively remove water as it is formed. Increase the molar excess of the alcohol (2-(diethylamino)ethanol). |
| Inefficient catalysis. | Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate amount. Consider exploring other catalysts. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to side reactions. | |
| Low Yield in Quaternization Step | Incomplete reaction. | Increase the reaction time or temperature. Ensure a slight excess of methyl bromide is used. |
| Inappropriate solvent. | Use a polar aprotic solvent like acetonitrile or acetone to facilitate the SN2 reaction. Ensure the solvent is dry. | |
| Impure tertiary amine intermediate. | Purify the 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate intermediate by vacuum distillation before proceeding to the quaternization step. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Re-purify the product using a different solvent system for recrystallization. |
| Presence of starting materials in the final product | Incomplete reaction in either step. | Review and optimize the reaction conditions for the respective step (time, temperature, stoichiometry). |
| Inefficient purification. | Re-purify the product. Consider using a different solvent system for recrystallization or employing chromatographic methods. |
Data Presentation
The following table summarizes the hypothetical effect of various reaction parameters on the yield of the this compound Bromide esterification step. This data is representative and should be used as a guide for optimization.
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst | p-TsOH (0.05 eq) | H2SO4 (0.05 eq) | p-TsOH (0.1 eq) | 85 |
| Temperature (°C) | 110 | 110 | 120 | 92 |
| Alcohol Excess | 1.2 eq | 1.5 eq | 1.2 eq | 88 |
| Water Removal | Dean-Stark | Molecular Sieves | Dean-Stark | 95 |
Experimental Protocols
1. Esterification of 2-phenyl-3-methylvaleric acid with 2-(diethylamino)ethanol
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Methodology: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenyl-3-methylvaleric acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a suitable solvent such as toluene.
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Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
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Cool the reaction mixture to room
Valethamate Interaction Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Valethamate. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter crucial for parasympathetic nervous system functions, leading to the relaxation of smooth muscles.[1][2] This mechanism is central to its therapeutic use in conditions characterized by smooth muscle spasms.
Q2: What are the known pharmacodynamic drug interactions with this compound?
As an anticholinergic drug, this compound is expected to have additive effects when co-administered with other substances possessing antimuscarinic properties. This can lead to an exaggerated anticholinergic response. Classes of drugs to be cautious of in experimental settings include:
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Other Anticholinergic Drugs: Concurrent use with drugs like antihistamines, phenothiazide antipsychotics, and tricyclic antidepressants can potentiate effects, leading to increased risk of side effects such as dry mouth, blurred vision, urinary retention, and cognitive impairment.[2]
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Central Nervous System (CNS) Depressants: Additive effects may be observed when this compound is combined with sedatives and tranquilizers, potentially leading to enhanced sedation.
Q3: Can this compound affect the absorption of other orally administered drugs?
Yes, due to its anticholinergic properties, this compound can decrease gastrointestinal motility.[2] This delay in gastric emptying can alter the rate and potentially the extent of absorption of other orally administered drugs. Researchers should consider this when designing experiments involving co-administration of oral compounds with this compound.
Q4: What is known about the metabolic pathways of this compound, particularly the involvement of Cytochrome P450 (CYP) enzymes?
Currently, there is a notable scarcity of published data specifically identifying the Cytochrome P450 (CYP) isoenzymes responsible for the metabolism of this compound. It is known to be metabolized in the liver, and one study suggests it may be partly converted to lipid-soluble compounds.[3] However, without information on the specific CYP enzymes involved, it is difficult to predict a wide range of pharmacokinetic drug-drug interactions with CYP inhibitors or inducers. Researchers are advised to conduct in vitro metabolism studies using human liver microsomes to identify the specific metabolic pathways for their experimental context.
Troubleshooting Guide for Experimental Research
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly potentiation of sedative effects in an in vivo model. | Additive pharmacodynamic interaction with a co-administered CNS depressant. | 1. Review all co-administered compounds for known CNS depressant activity. 2. Design a dose-response study for each compound individually before co-administration. 3. Consider reducing the dose of one or both compounds in combination studies. |
| Variability in the plasma concentration of a co-administered oral drug. | This compound-induced delay in gastric emptying affecting drug absorption. | 1. Stagger the administration times of this compound and the oral drug. 2. Investigate the absorption profile of the co-administered drug in the presence and absence of this compound. 3. Consider alternative routes of administration for the co-administered drug if oral absorption is critical and highly variable. |
| Observed anticholinergic side effects (e.g., dry mouth, mydriasis) in animal models are greater than expected. | Synergistic or additive anticholinergic effects with another compound in the experimental cocktail. | 1. Screen all experimental compounds for potential anticholinergic activity. 2. Conduct a thorough literature review for known interactions of all compounds. 3. Perform a receptor binding assay to quantify the anticholinergic potential of the combination. |
| Inconsistent results in in vitro metabolism assays. | Potential for this compound to inhibit or induce metabolic enzymes, or lack of specific co-factors. | 1. If using liver microsomes, ensure the appropriate NADPH regenerating system is included. 2. To investigate potential CYP inhibition, co-incubate this compound with known CYP-specific substrates. 3. To investigate potential CYP induction, pre-treat hepatocytes with this compound before adding the substrate drug. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Additive Anticholinergic Effects
Objective: To determine if a test compound potentiates the anticholinergic activity of this compound at muscarinic receptors.
Methodology: Radioligand Binding Assay
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Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing a human muscarinic receptor subtype (e.g., M3).
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Membrane Preparation: Prepare cell membranes from the cultured CHO cells.
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Binding Assay:
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In a 96-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
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Add increasing concentrations of this compound alone, the test compound alone, and a combination of this compound and the test compound.
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Incubate the plates to allow for competitive binding.
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Harvest the membranes onto filter mats and wash to remove unbound radioligand.
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Measure the radioactivity of the filter mats using a scintillation counter.
-
-
Data Analysis:
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Calculate the IC50 (concentration causing 50% inhibition of radioligand binding) for this compound alone and in the presence of the test compound.
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A significant leftward shift in the this compound IC50 curve in the presence of the test compound suggests a potentiating anticholinergic effect.
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Protocol 2: Evaluation of this compound's Effect on Gastric Emptying
Objective: To assess the impact of this compound on the rate of gastric emptying in a preclinical model.
Methodology: Phenol Red Meal Assay in Rodents
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Animal Preparation: Fast rodents overnight with free access to water.
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Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
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Test Meal Administration: After a specified pretreatment time, administer a non-absorbable marker meal (e.g., 1.5% methylcellulose solution containing 0.5 mg/mL phenol red) orally.
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Sample Collection: At a predetermined time point after the meal (e.g., 20 minutes), euthanize the animals and clamp the pylorus and cardia.
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Stomach Content Analysis:
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Excise the stomach and place it in a homogenizing solution (e.g., 0.1 N NaOH).
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Homogenize the stomach and its contents.
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Centrifuge the homogenate and collect the supernatant.
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Add trichloroacetic acid to precipitate proteins, then centrifuge again.
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Add NaOH to the supernatant to develop the color of the phenol red.
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Measure the absorbance of the solution at 560 nm.
-
-
Data Analysis:
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Calculate the amount of phenol red remaining in the stomach compared to a control group that is euthanized immediately after receiving the meal.
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Gastric emptying is calculated as: 100% - ((Amount of phenol red in test stomach / Average amount of phenol red in control stomachs) x 100).
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A significant decrease in the percentage of gastric emptying in the this compound-treated group compared to the vehicle group indicates a delay in gastric emptying.
-
Visualizations
References
Managing side effects of Valethamate in clinical trials.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of Valethamate in clinical trials.
Troubleshooting Guides
Issue: Participant reports a sudden increase in heart rate after this compound administration.
Question: How should we manage a participant experiencing tachycardia (increased heart rate) during a clinical trial?
Answer:
Tachycardia is a known anticholinergic side effect of this compound. Prompt assessment and management are crucial for participant safety.
Immediate Steps:
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Assess the Participant:
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Measure heart rate, blood pressure, and respiratory rate.
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Perform a 12-lead electrocardiogram (ECG) to assess for any arrhythmias.
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Question the participant about accompanying symptoms such as palpitations, dizziness, chest pain, or shortness of breath.
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-
Review Study Protocol:
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Consult the clinical trial protocol for specific guidelines on managing tachycardia, including predefined heart rate thresholds for intervention.
-
-
Consider Non-Pharmacological Interventions:
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Encourage the participant to rest in a comfortable, quiet environment.
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Suggest relaxation techniques such as deep breathing exercises.
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-
Pharmacological Intervention (as per protocol):
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If tachycardia persists or is symptomatic and exceeds the protocol-defined threshold, consider the administration of a short-acting beta-blocker as specified in the study's safety management plan. The choice of agent and dosage must be strictly as per the protocol and administered by qualified medical personnel.
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Documentation and Reporting:
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Thoroughly document the event, all assessments, interventions, and the participant's response in the electronic case report form (eCRF).
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Report the adverse event (AE) to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) in accordance with the trial's reporting timelines.
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Issue: Participant complains of severe dry mouth (Xerostomia).
Question: What are the recommended procedures for managing and quantifying dry mouth in a clinical trial setting?
Answer:
Dry mouth is a very common side effect of this compound. While not life-threatening, it can be very uncomfortable and may affect participant compliance.
Management Protocol:
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Symptomatic Relief:
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Advise the participant to take frequent sips of water.
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Provide sugar-free lozenges or chewing gum to stimulate saliva production.
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Recommend the use of a commercially available saliva substitute.
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Suggest avoiding caffeine and alcohol, which can exacerbate dryness.
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Oral Hygiene:
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Reinforce the importance of good oral hygiene to prevent dental caries, which can be a long-term consequence of persistent dry mouth.
-
-
Severity Assessment:
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To quantify the severity of dry mouth, use a validated rating scale. A simple Visual Analog Scale (VAS) where the participant marks their level of discomfort on a 100 mm line from "No dryness" to "Worst imaginable dryness" can be an effective tool for longitudinal assessment.
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Alternatively, a numeric rating scale (NRS) from 0 (no dryness) to 10 (unbearable dryness) can be used.
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Documentation:
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Record the participant's self-reported severity score and all management strategies employed in the eCRF.
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Issue: Participant reports blurred vision.
Question: How should we address and document complaints of blurred vision?
Answer:
Blurred vision is a potential anticholinergic side effect of this compound. It is essential to assess the severity and impact on the participant's daily activities.
Management Protocol:
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Initial Assessment:
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Ask the participant to describe the nature of the visual disturbance (e.g., difficulty focusing, double vision).
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Assess the impact of the blurred vision on their ability to perform daily tasks.
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Safety Precautions:
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Advise the participant to avoid activities that require sharp vision, such as driving or operating machinery, until the symptom resolves.
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Monitoring:
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The severity of blurred vision can be graded using a simple scale:
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Grade 1 (Mild): Minimal impact on daily activities.
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Grade 2 (Moderate): Interferes with some daily activities.
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Grade 3 (Severe): Significantly limits daily activities.
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-
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Documentation and Reporting:
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Document the participant's description of the visual disturbance, the assigned severity grade, and any safety advice provided.
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Report the adverse event as per the study protocol.
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Quantitative Data on Side Effects
The following table summarizes the incidence of common side effects of this compound as reported in a clinical study.
| Side Effect | Incidence Rate (%) |
| Blurred Vision | 47.7% |
| Dry Mouth | 36.9% |
| Tachycardia | 19.2% |
| Nausea | 6.2% |
| Dizziness | 3.8% |
| Flushing | 2.3% |
| Vomiting | 1.5% |
| Fever | 1.5% |
| Constipation | 1.5% |
Data from a study involving intravenous administration of this compound bromide (8mg) and hyoscine butylbromide (20mg).
Experimental Protocols
Protocol for Monitoring Vital Signs
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Frequency: Measure heart rate, blood pressure, and respiratory rate at baseline (before this compound administration), and at 15, 30, and 60 minutes post-administration. Additional measurements should be taken if the participant reports any cardiovascular symptoms.
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Methodology:
-
Heart Rate: Measured via a 3-lead or 5-lead ECG for continuous monitoring or manually by palpating the radial pulse for 60 seconds.
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Blood Pressure: Measured using a calibrated automated or manual sphygmomanometer with an appropriately sized cuff. The participant should be in a seated or supine position and have rested for at least 5 minutes prior to the measurement.
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Respiratory Rate: Measured by observing the number of breaths for 60 seconds.
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Actionable Thresholds: The clinical trial protocol should prespecify heart rate and blood pressure thresholds that would trigger further investigation or intervention.
Visualizations
Caption: Mechanism of action of this compound as an anticholinergic agent.
Caption: Troubleshooting workflow for managing tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an anticholinergic drug. It works by blocking muscarinic acetylcholine receptors, which are found on smooth muscle cells, such as those in the cervix and gastrointestinal tract. By inhibiting the action of acetylcholine, this compound leads to the relaxation of these smooth muscles.
Q2: What are the most common side effects observed with this compound in clinical trials?
A2: The most frequently reported side effects are due to its anticholinergic properties and include dry mouth, blurred vision, tachycardia (increased heart rate), and dizziness.
Q3: Are there any serious but rare side effects associated with this compound?
A3: While rare, more severe side effects can include hypersensitivity reactions (manifesting as rash, itching, or swelling) and significant cardiovascular events.
Q4: What are the main contraindications for this compound administration in a clinical trial?
A4: Participants with a known hypersensitivity to anticholinergic drugs, glaucoma, severe cardiovascular disorders, and certain gastrointestinal conditions should be excluded from trials involving this compound.
Q5: How is this compound typically administered in a clinical setting?
A5: this compound is usually administered via intramuscular or intravenous injection. The route of administration depends on the specific clinical scenario and the desired onset of action.
Q6: What is the onset of action of this compound?
A6: The onset of action is relatively rapid, with effects typically observed within 15 to 30 minutes following an injection.
Q7: Can this compound interact with other medications?
A7: Yes, as an anticholinergic agent, this compound can have additive effects when co-administered with other drugs that have anticholinergic properties, such as certain antihistamines, antipsychotics, and antidepressants. This can increase the risk and severity of side effects. It can also interact with central nervous system depressants, potentially leading to enhanced sedation.
Valethamate Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Valethamate dosage to minimize off-target effects during in vitro experiments. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data presentation tables, and visualizations to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound bromide is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, this compound inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction.[1][2] This antagonism leads to smooth muscle relaxation, which is its primary therapeutic effect.[1] this compound is also suggested to have a direct relaxant effect on smooth muscle, independent of receptor blockade, known as musculotropic or spasmolytic action.[3]
Q2: What are the known on-target and off-target effects of this compound?
The on-target effect of this compound is the relaxation of smooth muscles, particularly in the uterus, cervix, and gastrointestinal tract, which is primarily mediated by the blockade of M3 muscarinic receptors.[1][4]
The off-target effects are characteristic of anticholinergic drugs and arise from the blockade of muscarinic receptors in other tissues. These commonly include:
-
Dry mouth (blockade of M1/M3 receptors in salivary glands)[5]
-
Blurred vision and difficulty in swallowing (mydriasis and cycloplegia due to M3 receptor blockade in the eye)[5]
-
Tachycardia (blockade of M2 receptors in the heart)[6]
-
Urinary retention (blockade of M3 receptors in the bladder)[5]
-
Constipation (blockade of M3 receptors in the gastrointestinal tract)[5]
Q3: How can I optimize this compound dosage in my experiments to isolate the on-target effects?
Optimizing this compound dosage requires determining its potency and selectivity for different muscarinic receptor subtypes. The goal is to use a concentration that is sufficient to antagonize the target receptor (e.g., M3 in uterine smooth muscle) while being below the threshold for significant antagonism of off-target receptors (e.g., M2 in cardiac tissue). This can be achieved by:
-
Determining the binding affinity (Kᵢ) of this compound for each of the five muscarinic receptor subtypes (M1-M5) using competition binding assays.
-
Measuring the functional potency (e.g., pA₂ or IC₅₀) of this compound in isolated tissue preparations relevant to both on-target (e.g., uterine or intestinal smooth muscle) and off-target effects (e.g., atrial muscle for cardiac effects).
-
Constructing dose-response curves for both on-target and off-target effects to identify a therapeutic window.
Q4: Where can I find quantitative data on this compound's binding affinity and functional potency?
There is a notable scarcity of publicly available quantitative data on the binding affinity (Kᵢ) and functional potency (IC₅₀ or pA₂) of this compound for the individual muscarinic receptor subtypes (M1-M5).[1] However, some functional data from isolated tissue experiments is available. The tables below are provided as templates for researchers to populate with their own experimental data.
Data Presentation
Table 1: Illustrative Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Cell Line | Reference |
| M1 | [³H]-Pirenzepine | Data not available | CHO-K1 | For user-generated data |
| M2 | [³H]-AF-DX 384 | Data not available | CHO-K1 | For user-generated data |
| M3 | [³H]-4-DAMP | Data not available | CHO-K1 | For user-generated data |
| M4 | [³H]-NMS | Data not available | CHO-K1 | For user-generated data |
| M5 | [³H]-NMS | Data not available | CHO-K1 | For user-generated data |
Note: This table is a template. Specific quantitative binding data for this compound at individual muscarinic receptor subtypes is not widely reported in public literature. Researchers should perform competition binding assays to determine these values.
Table 2: Functional Potency of this compound in Isolated Tissue Preparations
| Tissue Preparation | Agonist | Measured Parameter | Potency of this compound | Reference |
| Guinea Pig Ileum | Acetylcholine | Inhibition of contraction | pA₂ = 8.52 | [3] |
| Uterine Smooth Muscle | Acetylcholine | IC₅₀ (nM) | For user-generated data | For user-generated data |
| Atrial Muscle | Carbachol | Inhibition of negative chronotropy | IC₅₀ (nM) | For user-generated data |
| Bladder Detrusor Muscle | Acetylcholine | IC₅₀ (nM) | For user-generated data | For user-generated data |
Experimental Protocols
Protocol 1: Determination of this compound's Binding Affinity (Kᵢ) by Competition Binding Assay
This protocol outlines the methodology to determine the binding affinity of this compound for each muscarinic receptor subtype.
1. Receptor Membrane Preparation:
- Culture cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
- Harvest the cells and homogenize them in an ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).
2. Assay Setup:
- In a 96-well plate, add the following to each well:
- Receptor membrane preparation.
- A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) for M2, M4, M5; [³H]pirenzepine for M1; [³H]4-DAMP for M3).
- Varying concentrations of this compound bromide (competitor).
- For non-specific binding control wells, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
3. Incubation:
- Incubate the plate at a controlled temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[1]
4. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
5. Quantification:
- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the amount of radioactivity trapped on the filters using a scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding versus the logarithm of the this compound concentration.
- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]
Protocol 2: In Vitro Assessment of Functional Antagonism in Isolated Smooth Muscle
This protocol is for evaluating the functional potency of this compound in antagonizing acetylcholine-induced smooth muscle contraction using an isolated tissue bath.
1. Tissue Preparation:
- Euthanize an appropriate animal model (e.g., guinea pig) and dissect the desired smooth muscle tissue (e.g., a segment of the ileum or a strip of uterine muscle).
- Place the tissue in a dissection dish containing physiological salt solution (PSS), such as Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂.
- Prepare segments of the tissue of appropriate size.
2. Mounting the Tissue:
- Mount the tissue segment in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
- Apply a resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60 minutes), with periodic washing.
3. Concentration-Response Curve for Acetylcholine (Control):
- Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 1 nM to 100 µM).
- Allow the tissue to reach a stable contractile response at each concentration before adding the next.
- After obtaining the maximum contraction, wash the tissue extensively until it returns to the baseline resting tension.
4. Antagonism by this compound:
- Incubate a fresh tissue segment with a fixed concentration of this compound (e.g., 1 nM) for a predetermined period (e.g., 20-30 minutes).[3]
- Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.
- Wash the tissue and repeat the procedure with increasing concentrations of this compound (e.g., 10 nM, 100 nM).
5. Data Analysis:
- Measure the peak contractile force at each acetylcholine concentration for both the control and this compound-treated groups.
- Plot the concentration-response curves (log[ACh] vs. response).
- Determine the EC₅₀ value for acetylcholine in the absence and presence of each concentration of this compound.
- Calculate the dose ratio (EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist) for each concentration of this compound.
- Construct a Schild plot by plotting log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the Schild plot provides the pA₂ value. A slope of 1 is indicative of competitive antagonism.[3]
Troubleshooting Guides
Issue 1: High variability in isolated tissue bath experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent tissue preparation | Ensure uniform size and orientation of tissue segments. Minimize handling time and maintain tissue in oxygenated PSS. |
| Fluctuations in temperature or pH | Regularly monitor and calibrate the organ bath temperature and ensure continuous gassing with 95% O₂ / 5% CO₂. |
| Tissue desensitization | Allow for adequate washout and recovery periods between agonist additions. |
| Inaccurate drug concentrations | Prepare fresh stock solutions and perform serial dilutions accurately. |
Issue 2: No response or weak response to acetylcholine in smooth muscle preparation.
| Possible Cause | Troubleshooting Step |
| Tissue damage during dissection | Handle tissue gently and use appropriate dissection tools. |
| Inactive acetylcholine | Prepare fresh acetylcholine solutions for each experiment, as it can degrade in solution. |
| Incorrect PSS composition | Verify the composition and pH of the physiological salt solution. |
| Receptor desensitization from previous experiments | Ensure thorough washing of the organ bath and tissue between experiments. |
Issue 3: Inconsistent results in competition binding assays.
| Possible Cause | Troubleshooting Step |
| Poor membrane quality | Optimize the membrane preparation protocol to ensure high receptor density and purity. |
| Radioligand degradation | Store radioligands appropriately and check for degradation. |
| Incomplete separation of bound and free ligand | Optimize the filtration and washing steps to minimize non-specific binding. |
| Pipetting errors | Use calibrated pipettes and ensure accurate dilutions of all reagents. |
Visualizations
Caption: Gq-coupled (M3) muscarinic receptor signaling pathway and its inhibition by this compound.
Caption: Gi-coupled (M2) muscarinic receptor signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the competition binding assay.
Caption: Experimental workflow for the isolated tissue functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Valethamate Bromide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Valethamate bromide. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound Bromide?
A1: The synthesis of this compound Bromide is typically a two-step process. The first step involves the esterification of 2-phenyl-3-methylvaleric acid with 2-(diethylamino)ethanol to form the intermediate ester, 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate. The second step is the quaternization of this tertiary amine intermediate with methyl bromide to yield the final product, this compound Bromide.[1]
Q2: What are the critical factors influencing the yield of the esterification step?
A2: Key factors that significantly impact the yield of the esterification step include the reaction temperature, the efficiency of water removal to drive the reaction equilibrium forward, the choice and amount of catalyst (such as p-toluenesulfonic acid), and the molar ratio of the reactants.[1]
Q3: What challenges are commonly encountered during the quaternization step?
A3: The quaternization of the intermediate ester can present several challenges. These include incomplete reactions leading to low yields and the formation of side products. The selection of an appropriate solvent is crucial to ensure the solubility of both the tertiary amine intermediate and methyl bromide, thereby facilitating the reaction. The purity of the starting materials is also a critical factor for a successful quaternization.[1]
Q4: What are the common impurities or byproducts in this compound Bromide synthesis?
A4: Potential impurities can originate from unreacted starting materials, side reactions, or product degradation. In the esterification step, unreacted 2-phenyl-3-methylvaleric acid or 2-(diethylamino)ethanol may be present. During quaternization, an incomplete reaction can result in the presence of the residual tertiary amine ester.[1]
Q5: What are the recommended purification methods for this compound Bromide?
A5: The primary method for purifying this compound Bromide is crystallization from a suitable solvent system. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved in the mother liquor. Recrystallization is a common technique employed to achieve the desired purity.[1]
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate the synthetic pathway of this compound Bromide and a general workflow for troubleshooting common issues.
Caption: Synthetic pathway of this compound Bromide.
Caption: A logical workflow for troubleshooting synthesis issues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound Bromide.
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Esterification Step | Incomplete reaction due to unfavorable equilibrium. | Use a Dean-Stark apparatus to effectively remove water as it forms. Increase the molar excess of 2-(diethylamino)ethanol.[1] |
| Inefficient catalysis. | Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate amount. Consider exploring other catalysts.[1] | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to side reactions.[1] | |
| Low Yield in Quaternization Step | Incomplete reaction. | Increase the reaction time or temperature. Ensure a slight excess of methyl bromide is used.[1] |
| Inappropriate solvent. | Use a polar aprotic solvent like acetonitrile or acetone to facilitate the SN2 reaction. Ensure the solvent is dry.[1] | |
| Impure tertiary amine intermediate. | Purify the 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate intermediate by vacuum distillation before proceeding to the quaternization step.[1] | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Re-purify the product using a different solvent system for recrystallization. Consider chromatographic purification if impurities are persistent.[1] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[1] | |
| Presence of Starting Materials in Final Product | Incomplete reaction in either step. | Review and optimize the reaction conditions for the respective step (time, temperature, stoichiometry).[1] |
| Inefficient purification. | Optimize the recrystallization procedure, including the choice of solvent and cooling rate.[1] |
Experimental Protocols
Step 1: Esterification of 2-phenyl-3-methylvaleric acid with 2-(diethylamino)ethanol
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenyl-3-methylvaleric acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate.
-
Purify the crude ester by vacuum distillation.[1]
Step 2: Quaternization of 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate with Methyl Bromide
Methodology:
-
Dissolve the purified 2-(diethylamino)ethyl 2-phenyl-3-methylvalerate (1.0 eq) in a suitable polar aprotic solvent, such as acetone or acetonitrile, in a pressure-rated vessel.
-
Cool the solution in an ice bath.
-
Carefully add methyl bromide (1.1 eq) to the solution.
-
Seal the vessel and allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Dry the this compound Bromide product under vacuum.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound Bromide. Note that optimal conditions may vary and should be determined experimentally.
| Parameter | Esterification | Quaternization |
| Reactant Ratio (eq) | 2-phenyl-3-methylvaleric acid: 1.02-(diethylamino)ethanol: 1.2p-toluenesulfonic acid: 0.05 | Intermediate Ester: 1.0Methyl Bromide: 1.1 |
| Solvent | Toluene | Acetone or Acetonitrile |
| Temperature | Reflux | Room Temperature |
| Reaction Time | Until theoretical water is collected | 24-48 hours |
| Typical Yield | >85% (after distillation) | >90% (after crystallization) |
Potential Side Reactions
Caption: Potential side reactions and impurity sources.
References
Validation & Comparative
A Comparative Guide to the Antispasmodic Activity of Valethamate Bromide and Drotaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antispasmodic properties of Valethamate bromide and Drotaverine, focusing on their mechanisms of action, clinical efficacy, and supporting experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two agents.
Executive Summary
This compound bromide and Drotaverine are both effective antispasmodic agents, but they achieve smooth muscle relaxation through distinct pharmacological pathways. This compound bromide is a classic anticholinergic agent, exerting its effects by blocking muscarinic acetylcholine receptors. In contrast, Drotaverine is a phosphodiesterase-4 (PDE4) inhibitor that also exhibits calcium channel blocking properties, offering a dual mechanism of action. Clinical data, primarily from studies on the acceleration of labor, suggests that while both drugs are effective, Drotaverine may offer a faster onset of action and a more favorable side effect profile.
Mechanism of Action
This compound Bromide: An Anticholinergic Agent
This compound bromide is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, which are prevalent in smooth muscle tissues of the gastrointestinal tract, uterus, and urinary bladder.[1][2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction, this compound bromide leads to muscle relaxation.[1] In addition to this neurotropic action, some evidence suggests a direct musculotropic (spasmolytic) effect on the smooth muscle itself.[4]
Drotaverine: A Phosphodiesterase-4 Inhibitor and Calcium Channel Blocker
Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, primarily acts as a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[5][6] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[7] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels.[7][8] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[7] The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction of actin and myosin filaments, thereby leading to smooth muscle relaxation.[7]
Furthermore, several in-vitro studies have demonstrated that Drotaverine also possesses L-type voltage-operated calcium channel (L-VOCC) blocking activity.[5][6] This calcium antagonistic effect reduces the influx of extracellular calcium into smooth muscle cells, further contributing to its spasmolytic properties.[7][9] Unlike this compound bromide, Drotaverine does not exhibit anticholinergic effects.[8][9][10]
Signaling Pathway Diagrams
Comparative Efficacy: Clinical Data
The most direct comparisons of this compound bromide and Drotaverine come from clinical trials focused on accelerating labor. These studies consistently show that both drugs are more effective than placebo in reducing the duration of the first stage of labor. However, several studies indicate that Drotaverine is superior to this compound bromide in terms of both the rate of cervical dilation and the overall time to delivery.
Table 1: Comparison of Efficacy in Acceleration of Labor (Primigravida)
| Parameter | Drotaverine Group | This compound Bromide Group | p-value | Reference(s) |
| Mean Duration of Active Labor (minutes) | 200.89 | 248.92 | 0.024 | [11] |
| 244.96 | 277.58 | <0.05 | [12] | |
| 186.3 | 254.2 | <0.05 | [13] | |
| Mean Rate of Cervical Dilation (cm/hour) | 2.04 | 1.86 | Significant | [14] |
| 2.05 | 1.79 | <0.05 | [12] | |
| 1.92 | 1.44 | <0.05 | [13] | |
| Injection-to-Delivery Interval (minutes) | 193.96 | 220.68 | Significant | [14] |
| 183.2 | 206.5 | Significant | [8] |
Side Effect Profile
Table 2: Comparative Side Effects in Labor Augmentation Studies
| Side Effect | Drotaverine Group | This compound Bromide Group | p-value | Reference(s) |
| Dry Mouth | 0% | 95.7% | <0.001 | [11] |
| Maternal Tachycardia | Infrequent/Not reported | More common | - | [8] |
| Flushing of Face | Not reported | Noted | - | [8] |
| Headache | A few patients | Not reported | - | [8] |
| Overall Side Effects | 6.7% | 9.2% | <0.05 | [12] |
Experimental Protocols
In Vitro Assessment of Antispasmodic Activity: Isolated Organ Bath
A standard method to evaluate and compare the antispasmodic activity of compounds like Drotaverine and this compound bromide is the isolated organ bath technique. This ex-vivo method allows for the assessment of a drug's direct effect on smooth muscle tissue in a controlled environment.
Objective: To determine the concentration-response relationship of an antispasmodic agent on smooth muscle contractions induced by various spasmogens.
Materials:
-
Tissue: Isolated segments of animal tissue rich in smooth muscle, such as guinea pig ileum, rat uterus, or tracheal chains.
-
Physiological Salt Solution (PSS): A buffer solution (e.g., Tyrode's or Krebs-Henseleit solution) that mimics the ionic composition of extracellular fluid, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Spasmogens: Agents used to induce smooth muscle contraction, such as acetylcholine, histamine, or potassium chloride (KCl).
-
Isolated Organ Bath System: Consisting of a tissue chamber, a force-displacement transducer, an amplifier, and a data acquisition system.
Methodology:
-
Tissue Preparation: The animal is euthanized, and a segment of the desired tissue is carefully dissected and mounted in the organ bath chamber filled with PSS.
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a constant resting tension, with periodic washing with fresh PSS.
-
Induction of Contraction: A spasmogen is added to the bath to induce a stable, submaximal contraction.
-
Drug Administration: The test compound (Drotaverine or this compound bromide) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording: The relaxant effect of the drug is recorded as a percentage reversal of the spasmogen-induced contraction.
-
Data Analysis: Concentration-response curves are plotted, and parameters such as the IC50 (the concentration of the drug that produces 50% of its maximal inhibitory effect) can be calculated to compare the potency of the different compounds.
Conclusion
This compound bromide and Drotaverine are both valuable antispasmodic agents with distinct mechanisms of action. This compound bromide acts as a traditional anticholinergic, while Drotaverine offers a dual mechanism by inhibiting PDE4 and blocking L-type calcium channels. This dual action may contribute to the observed superior efficacy and better side effect profile of Drotaverine in clinical settings, particularly in the context of labor augmentation. For researchers and drug development professionals, the targeted nature of Drotaverine's mechanism, avoiding the broader effects of anticholinergic agents, may present a more desirable profile for the development of novel antispasmodic therapies. Further in-vitro studies directly comparing the potency of these two drugs on various smooth muscle types would be beneficial to further elucidate their pharmacological differences.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Isolated organ/tissue test – organ bath [panlab.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drotaverine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 10. Antispasmodics for labour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine | Semantic Scholar [semanticscholar.org]
- 12. ijarmps.org [ijarmps.org]
- 13. jsafog.com [jsafog.com]
- 14. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Valethamate and Hyoscine Butylbromide in Accelerating Labor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Valethamate bromide and Hyoscine Butylbromide, two anticholinergic agents utilized for the augmentation of labor through cervical dilation. The following sections present a synthesis of available experimental data, detailed methodologies from key studies, and visualizations of their mechanism of action and experimental workflows.
Mechanism of Action: A Shared Anticholinergic Pathway
Both this compound bromide and Hyoscine Butylbromide are quaternary ammonium compounds that function as competitive antagonists at muscarinic acetylcholine receptors.[1] These receptors are integral to the parasympathetic nervous system's control over smooth muscle contraction.[2] By blocking the action of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to the contraction of smooth muscles, such as those found in the cervix.[2] This inhibition results in smooth muscle relaxation, which is the therapeutic goal for facilitating cervical dilation during labor.[1] Hyoscine Butylbromide is noted to act selectively on the cervico-uterine plexus, inducing a spasmolytic effect without adversely affecting uterine contractions.
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on the efficacy of this compound bromide and Hyoscine Butylbromide in accelerating labor.
| Efficacy Parameter | This compound Bromide | Hyoscine Butylbromide | Control/Placebo | Study Population | Source |
| Cervical Dilation Rate (cm/h) | 1.39 ± 0.21 | 2.17 ± 0.07 | 0.47 ± 0.19 | Water Buffaloes | [3][4] |
| Duration of Active Phase of Labor (minutes) | 181.46 ± 75.58 (in combination with Hyoscine) | - | - | Humans (Primigravidae and Multigravidae) | [5] |
| Mean Rate of Cervical Dilation (cm/hr) | 2.69 ± 1.03 (in combination with Hyoscine) | - | - | Humans (Primigravidae and Multigravidae) | [5] |
Note: Data for this compound and Hyoscine Butylbromide used in combination in human studies makes direct individual comparison challenging based on the available literature.
Experimental Protocols
Comparative Study in Water Buffaloes
-
Objective: To investigate the comparative efficacy of this compound bromide and Hyoscine Butylbromide on cervical dilation after detorsion of uterine torsion.[3][4]
-
Study Population: 18 water buffaloes with uterine torsion, successfully detorted and having a grade I or II cervix.[3][4]
-
Experimental Groups:
-
Group I (Control): Administered dexamethasone (40 mg, I/M), cloprostenol (500 µg, I/M), and mifepristone (450 mL, slow I/V).[3][4]
-
Group II (this compound): Received the same protocol as the control group, with the addition of this compound bromide (100 mg, I/M).[3][4]
-
Group III (Hyoscine): Received the same protocol as the control group, with the addition of Hyoscine Butylbromide (160 mg, I/M).[3][4]
-
-
Primary Outcome Measured: Cervical Dilation Rate (CDR) was calculated and compared between the groups.[3][4]
-
Additional Parameters: Blood samples were collected before detorsion, after treatment, and at parturition to assess haematological and biochemical parameters.[3][4]
Study of Adverse Drug Reactions in Humans
-
Objective: To observe the adverse drug reactions (ADRs) of a combination of Hyoscine Butylbromide and this compound bromide used for cervical dilation during labor.[6][7][8][9]
-
Study Design: A hospital-based cross-sectional study.[6][8][9]
-
Study Population: Consecutive patients in the active stage of labor.[6][8][9]
-
Intervention: Intravenous administration of a combination of this compound bromide (8mg) and Hyoscine Butylbromide (20mg), given in three doses half an hour apart.[6][8][9]
-
Data Collection: Progress of labor was monitored, and ADRs were recorded through a questionnaire.[6][8][9]
-
ADRs Monitored: Blurred vision, dry mouth, tachycardia, nausea, dizziness, flushing, vomiting, fever, and constipation.[6][7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for comparing these two drugs.
Caption: Anticholinergic Mechanism of this compound and Hyoscine Butylbromide.
Caption: Comparative Clinical Trial Experimental Workflow.
Comparative Efficacy and Side Effects
The available data, primarily from a study on water buffaloes, suggests that Hyoscine Butylbromide may have a more pronounced effect on the rate of cervical dilation compared to this compound bromide.[3][4] In this animal model, the cervical dilation rate for the Hyoscine Butylbromide group was significantly higher than both the this compound bromide group and the control group.[3][4]
Human studies often evaluate these drugs in combination or against different comparators, making a direct head-to-head comparison of their individual efficacy challenging. One study did compare a combination of this compound bromide and Hyoscine Butylbromide against another antispasmodic, Camylofin dihydrochloride, and found the latter to be more effective in hastening cervical dilation.[5]
Regarding safety and side effects, a study on the combined administration of this compound and Hyoscine reported adverse drug reactions such as blurred vision (47.7%), dry mouth (36.9%), and tachycardia (19.2%).[6][7][8][9] Other less frequent side effects included nausea, dizziness, flushing, vomiting, fever, and constipation.[6][7][8][9] Importantly, no life-threatening or severe adverse reactions were observed.[6][7]
Conclusion
Both this compound bromide and Hyoscine Butylbromide are established anticholinergic agents used to facilitate cervical dilation during labor. Based on limited direct comparative data from veterinary studies, Hyoscine Butylbromide appears to be more potent in accelerating cervical dilation. Human studies, while providing valuable safety information on their combined use, lack direct, robust, head-to-head comparisons of their individual efficacy. Further well-designed, randomized controlled trials in human subjects are warranted to definitively establish the comparative efficacy of these two drugs in the management of labor.
References
- 1. ijrcog.org [ijrcog.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. Adverse Drug Reaction with Hyoscine and this compound for Cervical Dilation during Labour | Nepal Medical College Journal [nepjol.info]
- 5. A randomised controlled study comparing this compound bromide and placebo in shortening the duration of active labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Bromide used for? [synapse.patsnap.com]
- 7. Antispasmodics for labour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Drotavarine Hydrochloride and A Combination of - Hyoscine–N-Butyl Bromide With this compound Bromide on the Duration of Active Phase of Labor - A Comparative Study [jmscr.igmpublication.org]
- 9. Effect of hyoscine butylbromide first stage of labour in multiparus women - PMC [pmc.ncbi.nlm.nih.gov]
Valethamate Bromide in Labor: A Comparative Analysis of Placebo-Controlled Clinical Trial Data
For Immediate Release
This publication provides a comprehensive review and comparison of placebo-controlled clinical trial results for valethamate bromide, an antispasmodic agent investigated for its potential to accelerate cervical dilation during childbirth. The following guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available efficacy and safety data.
This compound bromide, an anticholinergic drug, is thought to facilitate labor by relaxing the smooth muscles of the cervix.[1][2] It functions by competitively blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine and leading to muscle relaxation.[1][3] However, clinical trial evidence regarding its efficacy in shortening the duration of labor presents a mixed and inconclusive picture.
Comparative Efficacy: Duration of Labor
Clinical studies have yielded conflicting results on whether this compound bromide significantly reduces the duration of the active phase of labor compared to a placebo. Some studies have indicated a statistically significant benefit, particularly in women giving birth for the first time (primiparas), while others have found no discernible difference.
One randomized controlled trial involving 98 women reported that the active phase of labor was significantly shorter in the this compound bromide group (200.2 ± 88.3 minutes) compared to the placebo group (267.2 ± 131.3 minutes).[2] This effect was particularly noted in primiparous women (210.3 ± 93.5 minutes vs. 287.1 ± 130.3 minutes).[2] However, a separate prospective randomized trial with 158 participants found no significant difference in the duration of the active phase of labor between the this compound bromide group (225 minutes) and the placebo group (219 minutes).[4][5]
Another study involving 60 primigravidae and 60 multigravidae also reported no difference in the rate of cervical dilatation between those who received this compound bromide and those who received a normal saline placebo.[6]
Below is a summary of quantitative data from various placebo-controlled trials:
| Study | Patient Group | This compound Bromide Group (N) | Mean Duration of Active Labor (minutes ± SD) | Placebo Group (N) | Mean Duration of Active Labor (minutes ± SD) | p-value |
| Batukan et al. | Primiparas | 27 | 210.3 ± 93.5 | 28 | 287.1 ± 130.3 | 0.015 |
| Batukan et al. | Multiparas | 21 | 187.1 ± 81.4 | 22 | 241.9 ± 131.1 | 0.11 |
| Köstü et al. | Nulliparous | 30 | 225 | 32 | 219 | > 0.05 |
| Kuruvila et al. | Primigravidae | 30 | Not Specified | 30 | Not Specified | No significant difference |
| Kuruvila et al. | Multigravidae | 30 | Not Specified | 30 | Not Specified | No significant difference |
Safety Profile: Reported Side Effects
The administration of this compound bromide has been associated with several side effects, primarily related to its anticholinergic properties. The most commonly reported adverse events in clinical trials include maternal tachycardia (increased heart rate), dry mouth, and flushing of the face.[4][6] While generally considered mild and transient, the incidence of these side effects is notably higher in patients receiving this compound bromide compared to placebo.
| Side Effect | This compound Bromide Group (Incidence) | Placebo Group (Incidence) |
| Maternal Tachycardia | Significantly more frequent[6] | Less frequent |
| Dry Mouth | Noted[4] | Not reported as a significant issue |
| Flushing of the Face | Noted[4] | Not reported as a significant issue |
| Blurred Vision | Reported in a study with a combination of hyoscine and this compound[7] | Not specified |
It is important to note that no severe adverse events have been consistently reported in the reviewed placebo-controlled trials.[8]
Experimental Protocols
The methodologies of the reviewed placebo-controlled clinical trials for this compound bromide share a common framework.
Study Design: The studies were typically prospective, randomized, and placebo-controlled. Some were also double-blinded.
Participant Population:
-
Inclusion Criteria: The participants were generally low-risk pregnant women, either primigravidae or multigravidae, at term (37-41 weeks of gestation) and in the active phase of spontaneous labor, typically with a cervical dilatation of 2-4 cm.[6][9]
-
Exclusion Criteria: Patients with any antenatal or intranatal complications were generally excluded.[9]
Intervention:
-
This compound Bromide Group: The dosage and administration route varied slightly between studies, but a common protocol involved intramuscular or intravenous injections of 8 mg of this compound bromide.[9][10] This was often repeated at intervals, for example, every 30 minutes to an hour, for a maximum of three to six doses.[9][10]
-
Placebo Group: The control group received a matching placebo, such as normal saline, administered in the same manner as the active drug.[6]
Outcome Measures: The primary outcome was typically the duration of the active phase of the first stage of labor. Secondary outcomes often included the rate of cervical dilatation and the incidence of maternal and fetal side effects.
Visualizing the Data
To further clarify the information presented, the following diagrams illustrate the mechanism of action of this compound bromide and a generalized workflow of the clinical trials.
Caption: Generalized workflow of a placebo-controlled clinical trial for this compound bromide.
Caption: Anticholinergic mechanism of this compound bromide on cervical smooth muscle.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. A randomised controlled study comparing this compound bromide and placebo in shortening the duration of active labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. A randomized controlled trial of this compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Drug Reaction with Hyoscine and this compound for Cervical Dilation during Labour | Nepal Medical College Journal [nepjol.info]
- 8. This compound bromide: Is there any proof of efficacy and safety for its use in labor? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrcog.org [ijrcog.org]
A Comparative Guide to Valethamate Bromide in Labor Augmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and efficacy of Valethamate bromide for accelerating labor, benchmarked against other common interventions such as Drotaverine hydrochloride, Hyoscine butylbromide, and Epidural analgesia. The information is compiled from various clinical studies to support evidence-based research and development in obstetrics.
Mechanism of Action
This compound bromide is an anticholinergic agent.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors in smooth muscles.[1] By blocking the action of acetylcholine, it leads to smooth muscle relaxation, which is intended to facilitate cervical dilation during labor.[1]
Alternatives like Hyoscine butylbromide share a similar anticholinergic mechanism, also targeting muscarinic receptors to induce smooth muscle relaxation.[1][2] Drotaverine hydrochloride, another alternative, is a phosphodiesterase-4 (PDE4) inhibitor that promotes smooth muscle relaxation through a different biochemical pathway.[3] Epidural analgesia primarily provides pain relief but can also influence the progression of labor.
Comparative Efficacy in Labor Augmentation
Clinical evidence on the efficacy of this compound bromide in accelerating labor is mixed, with some studies showing a benefit while others report no significant difference compared to placebo or other interventions.
This compound Bromide vs. Placebo/No Intervention
Studies comparing this compound bromide to a placebo or no treatment have yielded conflicting results. One randomized controlled trial found no significant difference in the rate of cervical dilatation between women who received this compound bromide and those who received normal saline.[4] Another study reported that this compound bromide did not significantly shorten the duration of the active phase of labor in nulliparous women compared to placebo (225 minutes vs. 219 minutes).[5] However, a separate double-blind, placebo-controlled trial indicated that this compound bromide significantly shortened the active phase of labor in primiparas (210.3 ± 93.5 minutes vs. 287.1 ± 130.3 minutes) but not in multiparas.[6]
This compound Bromide vs. Drotaverine Hydrochloride
Multiple studies have compared this compound bromide with Drotaverine hydrochloride, generally favoring the latter in terms of efficacy.
| Outcome Measure | This compound Bromide | Drotaverine Hydrochloride | Study Citation |
| Rate of Cervical Dilation (cm/h) | 1.86 | 2.04 | [7] |
| 2.4 | 3.0 | [8] | |
| 1.79 ± 0.51 | 2.05 ± 0.63 | [9] | |
| Duration of First Stage of Labor (minutes) | 220.68 | 193.96 | [7] |
| 206.5 ± 69.7 | 183.2 ± 78.8 | [8] | |
| 277.58 ± 100.96 | 244.96 ± 96.21 | [9] |
This compound Bromide vs. Hyoscine Butylbromide
Direct comparative data for this compound bromide and Hyoscine butylbromide is less abundant. One systematic review noted that both are among the antispasmodic drugs that have been studied for their effect on labor progression.[2] Some studies have evaluated Hyoscine butylbromide against a placebo, with one reporting no significant difference in the duration of the active phase of labor (312.5 minutes vs. 305.3 minutes).[10] Another study, however, found that Hyoscine butylbromide significantly shortened the duration of the first stage of labor in primigravida women compared to a control group (170.3 minutes vs. 216.7 minutes).[11] A study comparing a combination of Hyoscine-N-butyl bromide and this compound bromide to Drotaverine found a slower rate of cervical dilation in the combination group (2.29 cm/hr vs 3.81 cm/hr).[12]
This compound Bromide vs. Epidural Analgesia
There is a lack of direct comparative studies evaluating the efficacy of this compound bromide against epidural analgesia specifically for labor augmentation. Studies on epidural analgesia have primarily focused on pain relief and have shown that it does not significantly prolong the first or second stages of labor compared to no analgesia, although it may increase the need for oxytocin augmentation.[13][14]
Safety and Side Effect Profile
The safety of this compound bromide in labor has been a subject of investigation, with several studies reporting maternal and fetal side effects.
| Side Effect | This compound Bromide | Drotaverine Hydrochloride | Hyoscine Butylbromide | Epidural Analgesia | Study Citation |
| Maternal Tachycardia | More common | Less common | Reported | Not a primary side effect | [4][8] |
| Dry Mouth | More common | Less common | Reported | Not a primary side effect | [8] |
| Flushing of the Face | Reported | Less common | Reported | Not a primary side effect | [8] |
| Headache | Less common | A few patients complained | Not a primary side effect | Can occur | [8] |
| Hypotension | Not a primary side effect | Not a primary side effect | Not a primary side effect | Significantly higher incidence | [13] |
| Neonatal Outcomes (Apgar Scores) | No significant difference | No significant difference | No significant difference | No significant difference | [9][11][13] |
One study reported that maternal tachycardia was observed in significantly more women who received this compound bromide compared to placebo.[4] In comparative studies with Drotaverine, minor side effects like tachycardia and dry mouth were more common in the this compound group.[7][8] Studies on Hyoscine butylbromide also report anticholinergic side effects.[15] Epidural analgesia is associated with a higher incidence of maternal hypotension.[13] Importantly, across the studies, no major adverse neonatal outcomes have been consistently attributed to this compound bromide or its alternatives.[9][11][13]
Experimental Protocols
The methodologies of the cited clinical trials share common elements, providing a framework for standardized evaluation.
Study Design:
Most studies were randomized controlled trials, with some being double-blinded.[4][5][6][7][8]
Participant Population:
-
Inclusion Criteria: Typically included nulliparous or multiparous women with a singleton pregnancy at term (37-41 weeks), in the active phase of spontaneous labor (cervical dilation of 3-4 cm), with a vertex presentation and regular uterine contractions.[7][8][16]
-
Exclusion Criteria: Often included pregnancies with complications such as pre-eclampsia, antepartum hemorrhage, cephalopelvic disproportion, or previous uterine surgery.
Intervention and Dosage:
-
This compound Bromide: Commonly administered as an 8 mg intramuscular or intravenous injection, repeated at varying intervals (e.g., every 30-60 minutes) for a maximum of 3-6 doses.[7][16][17][18]
-
Drotaverine Hydrochloride: Typically administered as a 40 mg intramuscular or intravenous injection, repeated every 2 hours for a maximum of 3 doses.[17][18]
-
Hyoscine Butylbromide: Administered as a 20 mg intramuscular injection at the onset of the active phase of labor.[10]
-
Placebo: Normal saline was used as a placebo in controlled trials.[4][5]
Outcome Measures:
-
Primary Outcomes: Duration of the first stage of labor, rate of cervical dilation (cm/hour), and the injection-to-delivery interval.[7][8][9]
-
Secondary Outcomes: Duration of the second and third stages of labor, mode of delivery, maternal side effects (tachycardia, dry mouth, etc.), and neonatal outcomes (Apgar scores, need for neonatal intensive care).[7][9][13]
Statistical Analysis:
Data were typically analyzed using appropriate statistical tests such as t-tests, chi-square tests, and non-parametric tests to determine the significance of the observed differences between treatment groups.[7]
Visualizations
Signaling Pathway of Anticholinergic Agents in Labor
Caption: Anticholinergic drug action on cervical smooth muscle.
Generalized Experimental Workflow for Labor Augmentation Studies
Caption: Typical workflow of a randomized controlled trial in labor.
Logical Relationship of Comparative Drugs
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of hyoscine n- butylbromide on labor progress: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A randomized controlled trial of this compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomised controlled study comparing this compound bromide and placebo in shortening the duration of active labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drotaverine hydrochloride vs. This compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised controlled study comparing Drotaverine hydrochloride and this compound bromide in the augmentation of labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicmed.org [academicmed.org]
- 10. Effect of Hyoscine Butyl Bromide on the Course of Labour [scirp.org]
- 11. oaji.net [oaji.net]
- 12. Effect of Drotavarine Hydrochloride and A Combination of - Hyoscine–N-Butyl Bromide With this compound Bromide on the Duration of Active Phase of Labor - A Comparative Study [jmscr.igmpublication.org]
- 13. Epidural analgesia during labor vs no analgesia: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the efficacy of vaginal hyoscine butyl bromide on cervical ripening prior to intrauterine procedures: A double-blinded clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jsafog.com [jsafog.com]
- 18. ijhcr.com [ijhcr.com]
Valethamate Bromide in Labor: A Comparative Analysis of Efficacy in Nulliparous and Multiparous Women
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Valethamate bromide in accelerating labor, with a specific focus on its differential effects in nulliparous (first-time mothers) and multiparous (women who have previously given birth) models. The data presented is compiled from peer-reviewed clinical trials to inform researchers, scientists, and drug development professionals.
This compound bromide is an anticholinergic and antispasmodic agent utilized to facilitate cervical dilation and shorten the duration of labor.[1][2] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors in the smooth muscles of the cervix and uterus.[1][2] This inhibition of acetylcholine, a neurotransmitter that promotes muscle contraction, leads to cervical muscle relaxation, thereby aiding in dilation.[1]
Comparative Efficacy Data
The following tables summarize the key findings from clinical studies investigating the effect of this compound bromide on the duration of labor in nulliparous and multiparous women.
Table 1: Efficacy of this compound Bromide in Nulliparous Women
| Outcome Measure | This compound Bromide Group | Control/Placebo Group | p-value | Source(s) |
| Duration of Active Phase of Labor (minutes) | 210.3 ± 93.5 | 287.1 ± 130.3 | 0.015 | [3] |
| Median Length of the Second Stage of Labor (minutes) | 35 (range: 5-70) | 42.5 (range: 10-70) | 0.045 | [4][5][6] |
| Median Time from Membrane Rupture to Delivery (minutes) | 100 (range: 10-235) | 87.5 (range: 20-395) | > 0.05 | [4][5][6] |
| Mean Rate of Cervical Dilatation (cm/hr) in Primigravida | 2.56 ± 0.33 | - | < 0.0001* | [7] |
*Note: This study compared this compound with Drotaverine, not a placebo. The p-value reflects a significant difference between the two active treatments.
Table 2: Efficacy of this compound Bromide in Multiparous Women
| Outcome Measure | This compound Bromide Group | Control/Placebo Group | p-value | Source(s) |
| Duration of Active Phase of Labor (minutes) | 187.1 ± 81.4 | 241.9 ± 131.1 | 0.11 | [3] |
| Median Length of the Second Stage of Labor (minutes) | 12 (range: 5-30) | 15 (range: 5-40) | > 0.05 | [4][5][6] |
| Median Time from Membrane Rupture to Delivery (minutes) | 50 (range: 25-365) | 50 (range: 10-390) | > 0.05 | [4][5][6] |
| Mean Rate of Cervical Dilatation (cm/hr) in Multigravida | 3.04 ± 0.33 | - | < 0.0001* | [7] |
*Note: This study compared this compound with Drotaverine, not a placebo. The p-value reflects a significant difference between the two active treatments.
Clinical evidence suggests that this compound bromide may significantly shorten the active phase and the second stage of labor in nulliparous women.[3][4][5][6] However, its effect on multiparous women appears to be less pronounced, with studies showing no statistically significant difference in the duration of labor compared to control groups.[3][4][5][6] One study did report a faster rate of cervical dilation with this compound in both primigravida and multigravida women when compared to another active drug, Drotaverine.[7]
Experimental Protocols
The methodologies of the cited studies generally followed a prospective, randomized, controlled trial design.
A Synthesized Experimental Protocol:
-
Objective: To investigate the effect of this compound bromide on the duration of labor.[5][6]
-
Study Design: Prospective randomized controlled trial.[4][5][6]
-
Participant Population:
-
Inclusion Criteria: Pregnant women at 37-41 weeks of gestation in the active phase of labor with a cervical dilatation of 6-7 cm, singleton pregnancy with vertex presentation, and intact membranes.[4][5][6] Both nulliparous and multiparous women were included and randomized into different groups.[4][5][6]
-
Exclusion Criteria: Women with medical or surgical complications, premature rupture of membranes, or those requiring oxytocin for labor augmentation.[5][6]
-
-
Interventions:
-
Outcome Measures:
-
Data Analysis: Statistical analysis was performed to compare the outcomes between the treatment and control groups, with a p-value of < 0.05 considered statistically significant.[4][5][6]
Visualizing the Process
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: this compound Bromide's anticholinergic mechanism of action.
Caption: Generalized workflow for a clinical trial of this compound.
Side Effects
Commonly reported side effects of this compound bromide include maternal tachycardia, dry mouth, and flushing.[4] However, some studies have found no statistically significant difference in the incidence of these side effects between the this compound and control groups.[4][5][6]
Conclusion
The available data suggests that this compound bromide is more effective in shortening the duration of labor in nulliparous women compared to multiparous women. While it shows a statistically significant impact on the active phase and second stage of labor in first-time mothers, this effect is not consistently observed in women who have previously given birth. Further research is warranted to fully elucidate the differential efficacy and to explore its comparative effectiveness against other cervical spasmolytic agents.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
- 7. ijdmsrjournal.com [ijdmsrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. A randomized controlled trial of this compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Valethamate Bromide and Alternative Agents on Fetal Heart Rate
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of valethamate bromide on fetal heart rate (FHR) with those of other agents commonly used for the acceleration of labor, namely drotaverine hydrochloride and hyoscine butylbromide. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the reported effects of this compound bromide, drotaverine hydrochloride, and hyoscine butylbromide on fetal heart rate parameters based on available clinical trial data. It is important to note that the nature of the reported data varies across studies, with some providing specific numerical values and others offering qualitative assessments or data from indirect measurements like Doppler sonography.
| Agent | Fetal Heart Rate (FHR) Effects | Neonatal Outcomes |
| This compound Bromide | Mild FHR variation of 15 to 20 beats per minute has been reported. | No significant adverse neonatal outcomes reported in the reviewed studies. |
| Drotaverine Hydrochloride | Studies have reported no significant adverse fetal effects.[1] Doppler sonography studies indicate no statistically significant influence on the Middle Cerebral Artery (MCA) and Umbilical Artery (Uma) Pulsatility Index (PI), suggesting no adverse impact on fetal circulation.[2][3] No signs of fetal cerebral blood flow centralization were observed.[3] | No significant differences in neonatal outcomes such as Apgar scores or birth weight have been observed when compared to other agents or placebo. |
| Hyoscine Butylbromide | One study reported a mean fetal heart rate of 137.8 ± 11.2 beats per minute. | No significant adverse neonatal outcomes reported in the reviewed studies.[4][5] |
Experimental Protocols
The methodologies employed in clinical trials comparing these agents typically involve randomized, controlled designs. Below are detailed summaries of common experimental protocols.
Comparative Study of Drotaverine Hydrochloride and this compound Bromide
A single-blind, randomized controlled trial was conducted on 140 term pregnant women in the active phase of labor.
-
Inclusion Criteria: Term pregnant women in the active phase of labor.
-
Exclusion Criteria: Women with contraindications to vaginal delivery, previous uterine surgery, or known hypersensitivity to the study drugs.
-
Group 1 (Drotaverine): Received 40 mg of drotaverine hydrochloride intramuscularly every 2 hours, with a maximum of three doses.
-
Group 2 (this compound): Received 8 mg of this compound bromide intramuscularly every hour, with a maximum of three doses.
-
Monitoring: Fetal heart rate was monitored, and neonatal outcomes, including Apgar scores and birth weight, were assessed.
Comparative Study of this compound Bromide and Placebo
A randomized controlled study of this compound bromide administered by intramuscular injection was conducted in 60 primigravidae and 60 multigravidae in labor with 2-4 cm cervical dilatation.[6]
-
Inclusion Criteria: Primigravidae and multigravidae in the active phase of labor (2-4 cm cervical dilatation).[6]
-
Group 1 (this compound): Received intramuscular injections of this compound bromide.[6]
-
Group 2 (Placebo): Received intramuscular injections of normal saline.[6]
-
Monitoring: The rate of cervical dilatation and any maternal side effects were observed.[6]
Comparative Study of Hyoscine Butylbromide and Placebo
A study involving pregnant women in labor who were divided into two groups.
-
Inclusion Criteria: Pregnant women in the active phase of labor.
-
Group 1 (Hyoscine): Received 20 mg of hyoscine butylbromide intramuscularly at the onset of the active phase of labor.[4]
-
Group 2 (Placebo): Received normal saline as a placebo.[4]
-
Monitoring: Feto-maternal outcomes, including the duration of the first stage of labor, were the main outcome measures.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the typical flow of a comparative clinical trial, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
This compound bromide and hyoscine butylbromide are anticholinergic agents, while drotaverine hydrochloride is a phosphodiesterase IV (PDE4) inhibitor.[2][7] Their distinct mechanisms of action are illustrated below.
Caption: Signaling pathways of anticholinergic agents and PDE4 inhibitors.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a randomized controlled trial comparing the effects of these agents on labor progression and fetal well-being.
Caption: A typical experimental workflow for a comparative clinical trial.
References
- 1. Drotaverine hydrochloride for augmentation of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Oral Drotaverine Administration on Materno–Fetal Circulation during the Second and Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Oral Drotaverine Administration on Materno–Fetal Circulation during the Second and Third Trimester of Pregnancy [mdpi.com]
- 4. Effect of Hyoscine Butyl Bromide on the Course of Labour [scirp.org]
- 5. oaji.net [oaji.net]
- 6. A randomized controlled trial of this compound bromide in acceleration of labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Valethamate Disposal Protocol: A Guide for Laboratory Professionals
Valethamate, a compound requiring careful management, necessitates strict adherence to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Improper disposal of pharmaceuticals like this compound can lead to environmental contamination; therefore, it is crucial to follow these established protocols.[1]
Waste Classification and Handling
The initial and most critical step in the disposal of this compound is the determination of its waste classification. While this compound Bromide is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), a waste product containing it could be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is paramount to ensure compliance with local, state, and federal regulations.[1]
This compound Bromide is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, protective gloves, and a lab coat, should be worn when handling the compound.[2][4] For procedures that may generate dust or aerosols, a suitable respirator and a fume hood or other ventilated enclosure are recommended.[2][3]
Key Handling and Storage Procedures:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your EHS department. Keep it separate from non-hazardous trash.[1]
-
Container: Use a compatible container with a secure, tight-fitting lid. The original container, if in good condition, is a suitable choice.[1]
-
Labeling: The container must be clearly labeled with the following information:[1]
-
"Hazardous Waste" (if determined to be so)
-
Full Chemical Name: "this compound Bromide"
-
CAS Number: 90-22-2
-
Hazard Indication (e.g., "Toxic," "Harmful")
-
Accumulation Start Date
-
-
Storage: Store the waste container in a secondary container to prevent spills or leaks and adhere to accumulation time and volume limits for hazardous waste as specified by regulations.[1]
Disposal Procedures
The final disposal method for this compound depends on its classification as either RCRA Hazardous Waste or Non-Hazardous Pharmaceutical Waste. Under no circumstances should this compound be flushed down the sewer system or disposed of in regular trash. [1][2]
-
If classified as RCRA Hazardous Waste: The waste must be disposed of through a licensed hazardous waste contractor. Your institution's EHS department will coordinate the pickup and disposal, which will likely involve incineration at a permitted hazardous waste incineration facility.[1]
-
If classified as Non-Hazardous Pharmaceutical Waste: Even if not classified as RCRA hazardous, this waste should be managed as a non-hazardous industrial waste and sent for incineration through a licensed waste management facility.[1]
Spill and Emergency Protocols
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
Spill Cleanup Steps: [1]
-
Evacuate and Secure: Evacuate and secure the area of the spill.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spilled material.
-
Clean: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation persists, consult a physician.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 90-22-2 | [1] |
| Melting Point | 120 - 127 °C / 248 - 260.6 °F | [4] |
| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][3] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
